(S,R,S)-MI-1061
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C30H26Cl2FN3O4 |
|---|---|
Molecular Weight |
582.4 g/mol |
InChI |
InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m1/s1 |
InChI Key |
BIDSEXPFIMKDMF-BWQBABIRSA-N |
Isomeric SMILES |
C1CCC2(CC1)[C@]3([C@@H]([C@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
What is the binding affinity of (S,R,S)-MI-1061 to MDM2?
An In-depth Technical Guide on the Binding Affinity and Interaction with the MDM2/p53 Pathway
This technical guide provides a comprehensive overview of the binding affinity of the selective inhibitor (S,R,S)-MI-1061 to the Murine Double Minute 2 (MDM2) protein. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics. This document details the quantitative binding parameters, the experimental methodologies used for their determination, and the broader context of the MDM2-p53 signaling pathway.
Quantitative Binding Affinity Data
The binding affinity of this compound to MDM2 has been characterized by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). These values demonstrate a highly potent interaction, positioning MI-1061 as a significant tool for investigating the MDM2-p53 signaling axis.
| Compound | Parameter | Value (nM) | Assay Type |
| This compound | Ki | 0.16 | Competitive Binding Assay |
| This compound | IC50 | 4.4 | Competitive Binding Assay |
Experimental Protocols
The determination of the binding affinity of this compound to MDM2 is typically performed using a competitive binding assay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[1][2] This method measures the displacement of a fluorescently labeled ligand from the MDM2 protein by the unlabeled inhibitor.
Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to the GST-tagged human MDM2 protein. The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-GST antibody (donor) and a red-emitting fluorescent ligand (acceptor), such as MI-1061 Red Ligand.
Materials:
-
GST-tagged human MDM2 protein
-
MI-1061 Red Ligand (or other suitable fluorescently labeled MDM2 ligand)
-
Anti-GST antibody labeled with Europium Cryptate
-
This compound (or other test compounds)
-
Assay buffer (e.g., HTRF PROTAC binding buffer)
-
Low-volume 96- or 384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound, this compound, is prepared in the assay buffer. A control with no inhibitor is included to determine the maximum FRET signal.
-
Reagent Preparation: The GST-tagged MDM2 protein, the MI-1061 Red Ligand, and the anti-GST Europium Cryptate antibody are diluted to their optimal working concentrations in the assay buffer. The labeled antibody and ligand may be pre-mixed.
-
Assay Plate Setup:
-
Dispense a fixed volume of the serially diluted test compound or buffer into the wells of the microplate.
-
Add the GST-tagged MDM2 protein to each well.
-
Add the pre-mixed HTRF detection reagents (MI-1061 Red Ligand and anti-GST Europium Cryptate antibody) to all wells.
-
-
Incubation: The plate is sealed and incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read on an HTRF-compatible reader. The fluorescence is measured at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the specific binding of the fluorescent ligand, is determined by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the concentration and dissociation constant (Kd) of the fluorescent ligand.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the HTRF-based competitive binding assay.
Conclusion
This compound is a highly potent inhibitor of the MDM2-p53 interaction, as evidenced by its nanomolar binding affinity.[3][4][5] The experimental protocols outlined in this guide, particularly the HTRF competitive binding assay, provide a robust framework for quantifying the potency of such inhibitors. The visualization of the MDM2-p53 pathway highlights the critical role of this interaction in cellular regulation and the therapeutic potential of inhibitors like this compound in oncology.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
The Discovery and Chemical Synthesis of (S,R,S)-MI-1061: A Potent MDM2-p53 Interaction Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 has emerged as a highly potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] This interaction is a critical negative regulatory feedback loop for the p53 tumor suppressor. In many human cancers, the p53 pathway is inactivated through the overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By blocking the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | N/A | [1] |
| Ki (MDM2 Binding) | 0.16 nM | N/A | [1] |
| Cell Growth Inhibition IC50 | 100 nM | SJSA-1 (osteosarcoma, WT p53) | [1] |
| Cell Growth Inhibition IC50 | 250 nM | HCT-116 (colon cancer, WT p53) | [1] |
| Cell Growth Inhibition IC50 | >10,000 nM | HCT-116 (colon cancer, p53-/-) |
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the interaction between MDM2 and p53. In normal cells, p53 is kept at low levels by MDM2. Upon cellular stress, p53 is activated and can induce downstream target genes like p21 and PUMA, leading to cell cycle arrest and apoptosis, respectively. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing for uncontrolled cell proliferation. MI-1061 binds to the p53-binding pocket of MDM2, preventing the interaction with p53. This leads to the accumulation and activation of p53, which can then exert its tumor-suppressive functions.
Chemical Synthesis Pathway
The chemical synthesis of this compound is a multi-step process that involves the construction of the spirooxindole core followed by the introduction of the necessary substituents with the correct stereochemistry. The key steps are outlined below.
Experimental Protocols
Chemical Synthesis of this compound
The detailed synthetic route for this compound is described in the primary literature. The synthesis involves a multi-step sequence starting from commercially available materials. Key transformations include a stereoselective 1,3-dipolar cycloaddition to construct the spiro-pyrrolidine core, followed by functional group manipulations to introduce the chloro, fluoro-phenyl, and ethyl groups, and finally an amide coupling to attach the cyclohexane carboxamide side chain. For the complete, step-by-step procedure, including reagents, reaction conditions, and characterization data, please refer to the publication: Aguilar A, et al. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannichring-opening-cyclization reaction mechanism in spiro-oxindoles. J Med Chem. 2014 Dec 26;57(24):10486-98.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This assay is used to determine the inhibitory potency (IC50 and Ki) of compounds against the MDM2-p53 interaction.
-
Reagents and Materials:
-
Recombinant human MDM2 protein.
-
A fluorescently labeled p53-derived peptide (e.g., FAM-p53).
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 and 1 mM DTT).
-
384-well black plates.
-
Test compound (this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer, MDM2 protein, and the fluorescently labeled p53 peptide to the wells of the 384-well plate.
-
Add the serially diluted test compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Western Blot Analysis for p53 Pathway Activation
This method is used to assess the cellular mechanism of action of this compound by detecting changes in the protein levels of p53 and its downstream targets.
-
Cell Culture and Treatment:
-
Plate cancer cells with wild-type p53 (e.g., SJSA-1) in culture dishes.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Antitumor Activity in a Xenograft Model
This protocol outlines the evaluation of the in vivo efficacy of this compound in a mouse xenograft model.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously implant a suspension of human cancer cells with wild-type p53 (e.g., SJSA-1) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 100 mg/kg, daily).
-
Administer the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound is a potent and selective inhibitor of the MDM2-p53 interaction with promising antitumor activity. Its discovery and development provide a strong rationale for the continued investigation of MDM2 inhibitors as a therapeutic strategy for cancers harboring wild-type p53. The detailed synthetic pathway and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of oncology and medicinal chemistry.
References
(S,R,S)-MI-1061: A Technical Guide to its Efficacy in p53 Wild-Type Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-MI-1061, hereafter referred to as MI-1061, is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting the negative regulation of the tumor suppressor protein p53 by its primary antagonist, MDM2, MI-1061 effectively reactivates p53 signaling in cancer cells harboring wild-type TP53. This reactivation leads to cell cycle arrest and apoptosis, positioning MI-1061 as a promising therapeutic agent for a range of human cancers that retain functional p53. This technical guide provides an in-depth analysis of the efficacy of MI-1061 in various cancer types, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathway and experimental workflows.
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA damage, oncogene activation, and hypoxia. In its active state, p53 functions as a transcription factor, inducing the expression of genes that govern cell cycle arrest, apoptosis, and DNA repair. The activity of p53 is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2). In many cancers with wild-type TP53, MDM2 is overexpressed, leading to the continuous degradation of p53 and abrogation of its tumor-suppressive functions.
MI-1061 is a spiro-oxindole derivative designed to fit into the p53-binding pocket of MDM2 with high affinity, thereby preventing the MDM2-p53 interaction. This guide summarizes the preclinical data demonstrating the efficacy of MI-1061 in specific cancer types, with a focus on osteosarcoma, colorectal cancer, and its potential in other malignancies contingent on wild-type p53 status.
Mechanism of Action: The MDM2-p53 Signaling Pathway
MI-1061 functions by competitively inhibiting the binding of p53 to MDM2. This disruption of the MDM2-p53 complex prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The resulting stabilization and accumulation of p53 protein allows it to translocate to the nucleus and activate the transcription of its target genes.
Key downstream targets of p53 that are induced upon treatment with MI-1061 include:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates G1 and G2 cell cycle arrest.
-
GADD45α: A protein involved in DNA repair and cell cycle control.
-
PUMA and Noxa: BH3-only proteins that are potent inducers of apoptosis.
-
BAX: A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization.
Efficacy in Preclinical Cancer Models
The anti-tumor activity of MI-1061 is most pronounced in cancer cells that are wild-type for TP53 and exhibit either an overexpression of MDM2 or a functional dependency on the MDM2-p53 regulatory axis.
In Vitro Efficacy
MI-1061 has demonstrated potent and selective growth inhibition in various cancer cell lines with wild-type p53 status. The efficacy is significantly diminished in cell lines with mutated or deleted p53, highlighting its specific mechanism of action.
| Cancer Type | Cell Line | p53 Status | IC50 (nM) | Reference |
| Osteosarcoma | SJSA-1 | Wild-Type | 100 | [1][2] |
| Colorectal Cancer | HCT-116 p53+/+ | Wild-Type | 250 | [1][2] |
| Colorectal Cancer | HCT-116 p53-/- | Null | >10,000 | [1] |
| Acute Leukemia | RS4;11 | Wild-Type | See Note |
In Vivo Efficacy
The anti-tumor activity of MI-1061 has been validated in xenograft models, with the most comprehensive data available for osteosarcoma.
| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Osteosarcoma | SJSA-1 Xenograft (mice) | 100 mg/kg, p.o. daily for 14 days | Significant tumor regression | |
| Acute Leukemia | RS4;11 Xenograft (mice) | 100 mg/kg, p.o. 5 days a week | Retardation of tumor growth |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of MI-1061.
MDM2-p53 Binding Assay (Fluorescence Polarization)
This biochemical assay quantifies the ability of MI-1061 to disrupt the interaction between MDM2 and a p53-derived peptide.
-
Principle: A fluorescently labeled p53 peptide, when bound to the larger MDM2 protein, tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When MI-1061 displaces the peptide, the free peptide tumbles more rapidly, leading to a decrease in the FP signal.
-
Reagents: Recombinant human MDM2 protein, a fluorescently (e.g., FAM) labeled peptide corresponding to the p53 N-terminal transactivation domain, MI-1061, and assay buffer.
-
Procedure:
-
Prepare serial dilutions of MI-1061.
-
In a microplate, combine MDM2 protein and the fluorescent p53 peptide.
-
Add the MI-1061 dilutions or vehicle control (DMSO).
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The decrease in FP is plotted against the concentration of MI-1061 to determine the IC50 value, which can then be used to calculate the binding affinity (Ki).
Cell Viability Assay (e.g., WST-8 or MTT)
This cell-based assay measures the effect of MI-1061 on the proliferation and viability of cancer cells.
-
Principle: Tetrazolium salts (like WST-8 or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of MI-1061 or vehicle control for a specified period (e.g., 72-96 hours).
-
Add the tetrazolium salt reagent to each well and incubate.
-
Measure the absorbance of the formazan product using a microplate reader.
-
-
Data Analysis: The percentage of cell viability relative to the vehicle-treated control is calculated and plotted against the drug concentration to determine the IC50 value.
Western Blotting for p53 Pathway Activation
This technique is used to detect the levels of p53 and its downstream target proteins following treatment with MI-1061.
-
Procedure:
-
Treat cancer cells with MI-1061 or vehicle for a defined time course.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for p53, MDM2, p21, PUMA, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Expected Outcome: An increase in the protein levels of p53, MDM2 (due to p53-mediated transcriptional upregulation), p21, and PUMA in p53 wild-type cells treated with MI-1061.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of MI-1061 in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: Cancer cells (e.g., SJSA-1) are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. MI-1061 is typically administered orally.
-
Monitoring: Tumor volume and the general health of the mice (including body weight) are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition is calculated. Tumor tissue can also be analyzed by Western blotting or immunohistochemistry to confirm p53 pathway activation in vivo.
Conclusion
This compound is a highly effective inhibitor of the MDM2-p53 interaction, demonstrating significant anti-tumor activity in preclinical models of cancers with wild-type TP53. Its efficacy is most pronounced in osteosarcoma and colorectal cancer cell lines and corresponding xenograft models. The clear dependence on a functional p53 pathway underscores the importance of patient selection based on TP53 mutation status for potential clinical development. The data presented in this guide provide a strong rationale for the further investigation of MI-1061 and similar MDM2 inhibitors as a targeted therapy for p53 wild-type malignancies.
References
(S,R,S)-MI-1061's role in activating p53 signaling pathway
An In-depth Technical Guide on the Role of (S,R,S)-MI-1061 in Activating the p53 Signaling Pathway
Executive Summary
The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of over half of all human cancers.[1][2] In many cancers that retain wild-type p53, its function is abrogated by its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[3][4][5] MDM2 binds directly to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. The disruption of the MDM2-p53 interaction has emerged as a promising therapeutic strategy to reactivate p53's tumor-suppressive functions. This compound is a potent, specific, and orally bioavailable small-molecule inhibitor designed to block this protein-protein interaction. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: p53 Reactivation
Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2. Upon cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to p53 stabilization and activation. This compound mimics this disruption. By binding with high affinity to the well-defined hydrophobic pocket on the N-terminal domain of MDM2 that p53 normally occupies, this compound physically prevents the MDM2-p53 interaction.
This blockade has two immediate consequences:
-
p53 Stabilization: Freed from MDM2-mediated ubiquitination and degradation, p53 protein accumulates within the cell.
-
p53 Activation: The accumulated p53 is free to perform its function as a transcription factor, activating downstream target genes.
The activation of p53-responsive genes ultimately leads to the desired anti-tumor effects, including:
-
Cell Cycle Arrest: Primarily through the induction of p21 (WAF1/CIP1), which inhibits cyclin-dependent kinases (CDKs).
-
Apoptosis (Programmed Cell Death): Through the upregulation of pro-apoptotic proteins like PUMA and Noxa.
The specificity of this mechanism is demonstrated by the fact that this compound is highly effective in cancer cells with wild-type p53 but shows minimal activity in cells with mutated or deleted p53.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The potency of this compound has been rigorously quantified through biochemical and cellular assays.
Table 1: Biochemical Potency
This table summarizes the direct binding affinity of this compound for the MDM2 protein.
| Parameter | Value | Assay Method | Reference |
| IC₅₀ | 4.4 nM | Fluorescence Polarization | |
| Kᵢ | 0.16 nM | Fluorescence Polarization |
IC₅₀ (Half-maximal inhibitory concentration): Concentration of inhibitor required to displace 50% of the fluorescent probe. Kᵢ (Inhibition constant): An indicator of the binding affinity of the inhibitor.
Table 2: Cellular Activity
This table details the efficacy of this compound in inhibiting the growth of cancer cell lines, highlighting its selectivity for cells with wild-type p53.
| Cell Line | p53 Status | IC₅₀ (Cell Growth) | Reference |
| SJSA-1 | Wild-Type | 100 nM | |
| HCT-116 p53+/+ | Wild-Type | 250 nM | |
| HCT-116 p53-/- | Null (Knockout) | >10,000 nM |
Key Experimental Protocols
The following protocols are foundational for evaluating MDM2 inhibitors like this compound.
Fluorescence Polarization (FP) Competitive Binding Assay
Principle: This in vitro assay quantifies the ability of a compound to disrupt the interaction between MDM2 and a p53-derived peptide. A fluorescently tagged p53 peptide (probe) is bound to recombinant MDM2 protein. In this state, the large complex tumbles slowly in solution, emitting highly polarized light. When an inhibitor like MI-1061 binds to MDM2 and displaces the probe, the smaller, free-tumbling probe emits depolarized light. The decrease in fluorescence polarization is proportional to the inhibitor's binding affinity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS, 0.01% Triton X-100).
-
MDM2 Protein: Dilute purified, recombinant N-terminal human MDM2 protein to a final concentration of ~1.5 µM in assay buffer.
-
Fluorescent Probe: Use a synthetic 15-amino acid p53 peptide (e.g., SQETFSDLWKLLPEN) labeled with a fluorophore (e.g., Rhodamine) and dilute to a final concentration of ~75 nM.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add 20 µL of the compound dilutions.
-
Add 40 µL of the MDM2/fluorescent probe mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Centrifuge the plate for 2 minutes at 200 x g to remove air bubbles.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for a Fluorescence Polarization assay.
Co-Immunoprecipitation (Co-IP) and Western Blotting
Principle: Co-IP is used to assess the disruption of the MDM2-p53 interaction within a cellular context. Cells are treated with the inhibitor, and then cell lysates are prepared. An antibody targeting MDM2 is used to pull down MDM2 and any associated proteins. Western blotting is then used to detect whether p53 was pulled down along with MDM2. A reduction in the p53 signal in the inhibitor-treated sample indicates disruption of the interaction. Western blotting of whole-cell lysates is also used to observe the accumulation of p53 and its downstream target, p21.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture p53 wild-type cells (e.g., SJSA-1) to ~80% confluency.
-
Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 8-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant. Reserve a portion for whole-cell lysate analysis.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from both the immunoprecipitated samples and the whole-cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Probe the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, and a loading control like β-actin).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Caption: Co-Immunoprecipitation experimental workflow.
In Vivo Xenograft Tumor Model
Principle: To evaluate the anti-tumor activity of this compound in a living organism, a xenograft model is used. Human cancer cells (e.g., SJSA-1) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored. This model assesses the compound's efficacy, oral bioavailability, and potential toxicity.
Detailed Methodology:
-
Cell Implantation:
-
Implant SJSA-1 human osteosarcoma cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control (vehicle) groups.
-
-
Compound Administration:
-
Administer this compound orally (p.o.) once daily at a specified dose (e.g., 100 mg/kg) for a set period (e.g., 14 days). Administer vehicle to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for p53, p21, and cleaved PARP to confirm apoptosis induction).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of tumor growth inhibition.
-
Summary of Preclinical Efficacy
Preclinical studies have consistently demonstrated that this compound is a highly effective agent for reactivating the p53 pathway.
-
In Vitro: It potently inhibits the growth of various cancer cell lines with wild-type p53 while showing over 100-fold selectivity compared to p53-mutant or null cells. It effectively stabilizes p53 and induces the expression of its downstream targets, p21 and MDM2, leading to cell cycle arrest and apoptosis.
-
In Vivo: When administered orally to mice bearing SJSA-1 xenograft tumors, this compound leads to robust p53 activation in the tumor tissue. This is evidenced by the accumulation of p53, MDM2, and p21 proteins and the strong induction of apoptosis, indicated by cleavage of PARP. This strong pharmacodynamic effect translates into significant anti-tumor activity, achieving tumor regression with no apparent signs of toxicity to the animals.
Conclusion
This compound is a chemically stable, potent, and specific inhibitor of the MDM2-p53 interaction. Its mechanism of action—the direct disruption of MDM2's negative regulation of p53—results in the robust reactivation of the p53 tumor suppressor pathway. This leads to selective cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. The comprehensive preclinical data, from biochemical affinity to in vivo tumor regression, validate this compound as a powerful research tool and underscore the therapeutic potential of MDM2 inhibition in oncology.
References
- 1. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling to p53: ribosomal proteins find their way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of (S,R,S)-MI-1061
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent, chemically stable, and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, MI-1061 activates the p53 tumor suppressor pathway, leading to apoptosis in cancer cells with wild-type p53.[1][2] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of this compound, based on preclinical studies. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams are included to illustrate key pathways and experimental workflows.
Core Pharmacokinetic Parameters
Preclinical pharmacokinetic studies of this compound (referred to as compound 31 in the primary literature) were conducted in female SCID mice. Following a single oral administration, the compound demonstrated significant plasma and tumor exposure.
Table 1: Pharmacokinetic Parameters of this compound in SCID Mice Following a Single Oral Dose
| Parameter | Value | Units |
| Dose | 100 | mg/kg |
| Plasma | ||
| Cmax (1 h) | 1.8 | µM |
| Concentration (6 h) | 0.8 | µM |
| Concentration (24 h) | 0.1 | µM |
| Tumor Tissue (SJSA-1 Xenograft) | ||
| Cmax (1 h) | 3.2 | µM |
| Concentration (6 h) | 2.5 | µM |
| Concentration (24 h) | 0.5 | µM |
Data extracted from Aguilar A, et al. J Med Chem. 2014 Dec 26;57(24):10486-98.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic evaluation of this compound.
In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Female SCID mice were used for the study.
-
Tumor Model: For tumor tissue analysis, mice were subcutaneously inoculated with SJSA-1 osteosarcoma cells to establish xenograft tumors.
-
Drug Formulation and Administration: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water. A single dose of 100 mg/kg was administered orally (p.o.) via gavage.
-
Sample Collection: Plasma and tumor tissue samples were collected at 1, 6, and 24 hours post-administration.
-
Bioanalytical Method: The concentrations of this compound in plasma and tumor homogenates were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Caption: Workflow for the in vivo pharmacokinetic study of this compound in mice.
Mechanism of Action: p53 Activation Pathway
This compound functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. In cancer cells where this interaction is hyperactive, MI-1061 binds to the p53-binding pocket of MDM2, preventing the ubiquitination and subsequent degradation of p53. This leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[1]
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
Conclusion
This compound demonstrates favorable pharmacokinetic properties, including significant oral absorption and tumor penetration in preclinical mouse models. The data presented in this guide supports its classification as an orally bioavailable MDM2 inhibitor. The detailed experimental protocols provide a foundation for the design of further non-clinical and clinical studies. The potent activation of the p53 pathway, coupled with its pharmacokinetic profile, positions this compound as a promising candidate for the development of targeted cancer therapies.
References
(S,R,S)-MI-1061: A Potent and Selective Tool for the Interrogation of the MDM2-p53 Pathway
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a cornerstone of cellular defense, orchestrating responses to a variety of stress signals to maintain genomic integrity. Its role as a transcription factor allows it to halt the cell cycle, initiate DNA repair, or trigger apoptosis, thereby preventing the proliferation of damaged cells.[1][2] The activity of p53 is tightly controlled by the E3 ubiquitin ligase, Murine Double Minute 2 (MDM2).[1][3] In many cancers that retain wild-type p53, the function of this crucial tumor suppressor is abrogated by the overexpression of MDM2, which binds to p53, inhibits its transcriptional activity, and targets it for proteasomal degradation.[4] This dynamic interaction represents a key therapeutic target. Disrupting the MDM2-p53 complex with small molecule inhibitors can unleash the tumor-suppressive power of p53.
(S,R,S)-MI-1061 is a potent, orally bioavailable, and chemically stable spiro-oxindole-based inhibitor of the MDM2-p53 interaction. Its high affinity and selectivity for MDM2 make it an invaluable tool for researchers studying the intricacies of the p53 signaling pathway and for professionals in the field of drug development exploring novel cancer therapeutics. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in research.
Mechanism of Action
Under normal physiological conditions, p53 and MDM2 exist in an autoregulatory feedback loop. p53 promotes the transcription of the MDM2 gene, and the resulting MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53. This binding event has a dual inhibitory effect: it sterically hinders p53 from activating its downstream targets and, more critically, it ubiquitinates p53, marking it for destruction by the proteasome.
This compound functions by competitively binding to the deep hydrophobic pocket on the surface of MDM2 that is normally occupied by p53. By mimicking the key amino acid residues of p53 that are essential for this interaction, this compound effectively displaces p53 from MDM2. This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53, leading to the stabilization and accumulation of active p53 in the nucleus. The elevated levels of nuclear p53 can then transcriptionally activate its target genes, such as p21 (CDKN1A) and PUMA (BBC3), resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Caption: MDM2-p53 signaling and MI-1061's mechanism.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key data points for this compound.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Ki (MDM2) | 0.16 nM | Fluorescence Polarization | |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | Fluorescence Polarization |
Table 2: Cellular Activity of this compound
| Cell Line | p53 Status | IC50 | Assay Type | Reference |
| SJSA-1 | Wild-Type (MDM2 amplified) | 100 nM | Cell Viability | |
| HCT-116 p53+/+ | Wild-Type | 250 nM | Cell Viability | |
| HCT-116 p53-/- | Null | >10,000 nM | Cell Viability | |
| RS4;11 | Wild-Type | Not explicitly stated for MI-1061, but PROTAC derivative is potent | Cell Growth Inhibition | |
| MV4;11 | Wild-Type | Not explicitly stated for MI-1061, but PROTAC derivative is potent | Cell Growth Inhibition |
Experimental Protocols
To facilitate the use of this compound as a research tool, this section provides detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This biochemical assay quantitatively measures the ability of this compound to disrupt the interaction between MDM2 and a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Plate Setup:
-
Add diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.
-
Add the MDM2 protein solution to each well.
-
Add the fluorescently labeled p53 peptide solution to each well.
-
Include controls for no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Fluorescence Polarization Assay Workflow.
Western Blotting for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream targets, such as MDM2 and p21, in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 6-24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction in Cells
Co-IP is used to demonstrate that this compound disrupts the interaction between endogenous MDM2 and p53 within a cellular context.
Materials:
-
Cancer cell line with high levels of MDM2 and p53 (e.g., SJSA-1)
-
This compound
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibodies for Western blotting (anti-p53 and anti-MDM2)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysates with beads.
-
Incubate the cleared lysates with the immunoprecipitating antibody (e.g., anti-MDM2) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads. Analyze the immunoprecipitated samples by Western blotting, probing for the co-immunoprecipitated protein (e.g., p53). A decrease in the amount of co-precipitated p53 in the MI-1061-treated sample compared to the control indicates disruption of the interaction.
Caption: Co-Immunoprecipitation Logical Flowchart.
Conclusion
This compound is a highly potent and specific inhibitor of the MDM2-p53 interaction, making it an exceptional chemical probe for dissecting the p53 signaling pathway. Its ability to robustly activate p53 in cells with wild-type p53 status provides a reliable method for studying the downstream consequences of p53 activation, from cell cycle arrest to apoptosis. The detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of cancer biology and aiding in the development of next-generation p53-targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on (S,R,S)-MI-1061: A Technical Guide to its Mechanism of Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-MI-1061 has emerged as a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction. Early-stage research demonstrates its efficacy in activating the p53 tumor suppressor pathway, leading to cell cycle arrest and robust induction of apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the core findings related to this compound, with a focus on its mechanism of apoptosis induction. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
The p53 tumor suppressor protein plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation. In many cancers, the function of p53 is abrogated through various mechanisms, a common one being its interaction with the murine double minute 2 (MDM2) oncoprotein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby keeping its levels in check. The inhibition of the MDM2-p53 interaction presents a promising therapeutic strategy for reactivating p53 function in cancer cells.
This compound is a spiro-oxindole derivative designed to fit into the p53-binding pocket of MDM2 with high affinity and specificity. By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcriptional upregulation of its target genes and subsequent induction of apoptosis. This document details the early-stage research that has elucidated this mechanism.
Quantitative Data
The following tables summarize the key quantitative data from early-stage in vitro and cellular assays investigating the activity of this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Assay Type | Reference |
| Ki | 0.16 nM | Not Specified | [1] |
| IC50 | 4.4 nM | Not Specified | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | IC50 | Assay Type | Reference |
| SJSA-1 | Wild-Type | 100 nM | Not Specified | [2] |
| HCT-116 | Wild-Type | 250 nM | Not Specified | [2] |
| HCT-116 p53-/- | Null | >10,000 nM | Not Specified | [2] |
Mechanism of Action: p53-Dependent Apoptosis
This compound induces apoptosis primarily through the reactivation of the p53 signaling pathway. The binding of this compound to MDM2 prevents the MDM2-mediated ubiquitination and degradation of p53. This leads to the accumulation of p53 in the nucleus, where it acts as a transcription factor.
Activated p53 upregulates the expression of several key target genes involved in cell cycle arrest and apoptosis. A crucial downstream effector is the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest. For apoptosis induction, p53 transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax, PUMA, and Noxa. These proteins translocate to the mitochondria, where they promote mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which in turn activates a caspase cascade, culminating in the cleavage of PARP and the execution of apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in early-stage research on this compound are provided below.
Cell Viability Assay (MTT/WST-based)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells (e.g., SJSA-1, HCT-116).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or a WST (water-soluble tetrazolium salt) reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for WST) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
This protocol outlines the steps to detect changes in the expression of p53 pathway proteins following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
anti-p53
-
anti-MDM2
-
anti-p21
-
anti-cleaved PARP
-
anti-cleaved Caspase-3
-
anti-Bax
-
anti-PUMA
-
anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
References
Specificity of (S,R,S)-MI-1061 for MDM2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the specificity of the small molecule inhibitor (S,R,S)-MI-1061 for its primary target, the E3 ubiquitin ligase MDM2. This compound is a potent and orally bioavailable spiro-oxindole derivative designed to disrupt the MDM2-p53 protein-protein interaction, a critical node in cancer pathogenesis.[1][2][3][4] Restoring the function of the p53 tumor suppressor by inhibiting its primary negative regulator, MDM2, represents a promising therapeutic strategy in oncology.[2] This document summarizes the quantitative binding data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Assessment of this compound Activity
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Target | Reference |
| Ki | 0.16 nM | Biochemical Assay | MDM2 | |
| IC50 | 4.4 nM | Biochemical Assay | MDM2 |
Table 1: Biochemical Activity of this compound against MDM2. This table highlights the high-affinity binding of this compound to MDM2 in cell-free systems.
| Cell Line | p53 Status | IC50 | Reference |
| SJSA-1 | Wild-Type | 100 nM | |
| HCT-116 | Wild-Type | 250 nM | |
| HCT-116 p53-/- | Knockout | >10,000 nM | |
| RS4;11 | Wild-Type | Potent Inhibition | |
| Leukemia cell lines with mutated p53 | Mutant | >10 µM |
Table 2: Cellular Activity of this compound in Cancer Cell Lines. This table demonstrates the on-target effect of this compound, showing potent inhibition of cell growth in cancer cell lines with wild-type p53 and significantly reduced activity in p53-deficient or mutant cell lines.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the specificity of this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive assay measures the ability of a test compound to disrupt the interaction between MDM2 and a fluorescently labeled ligand.
Materials:
-
MDM2 GST-Tagged protein
-
HTRF MI-1061 Red Ligand (or other suitable fluorescent p53-derived peptide)
-
Anti-GST antibody labeled with Europium Cryptate (donor fluorophore)
-
Assay Buffer (e.g., HTRF PROTAC binding buffer 3)
-
Test compound (this compound) and controls (e.g., unlabeled MI-1061 as a standard)
-
Low-volume 384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound and standard in the assay buffer.
-
Dispense 5 µL of the diluted compounds or standard into the wells of the 384-well plate.
-
Add 5 µL of MDM2 GST-Tagged protein to each well.
-
Prepare a premixed solution of the MI-1061 Red Ligand and the anti-GST Europium Cryptate antibody in the assay buffer.
-
Add 10 µL of the premixed detection reagents to all wells.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
Remove the plate seal and measure the HTRF signal on a compatible plate reader. The signal is read at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
The ratio of the acceptor to donor emission is calculated and used to determine the degree of inhibition. IC50 values are calculated from the resulting dose-response curves.
Fluorescence Polarization (FP) Assay
This assay measures the disruption of the MDM2-p53 peptide interaction by monitoring changes in the polarization of light emitted by a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Fluorescently labeled p53-derived peptide (e.g., FAM-labeled peptide)
-
Assay Buffer (e.g., PBS with 0.01% Triton X-100)
-
Test compound (this compound)
-
Black, low-binding 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the wells of the 384-well plate, combine the MDM2 protein and the fluorescently labeled p53 peptide at concentrations optimized for a stable and robust signal.
-
Add the serially diluted test compound to the wells. Include controls for no inhibition (vehicle only) and 100% inhibition (no MDM2 protein).
-
Incubate the plate at room temperature for a predetermined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
The percentage of inhibition is calculated based on the change in polarization, and IC50 values are determined from the dose-response curves.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Highly purified recombinant human MDM2 protein
-
This compound
-
Dialysis buffer (e.g., 50 mM Sodium Phosphate pH 6.8, 150 mM NaCl, 1 mM TCEP, and a small percentage of DMSO to solubilize the compound)
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the MDM2 protein against the ITC buffer. Dissolve the this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
Load the MDM2 protein into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
As a control, perform injections of the ligand into the buffer alone to determine the heat of dilution.
-
Analyze the data by subtracting the heat of dilution and fitting the integrated heat changes to a suitable binding model to determine the thermodynamic parameters of the interaction.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the investigation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Dual Application Notes: Protocols for (S,R,S)-MI-1061, an MDM2-p53 Inhibitor, and MM-102, an MLL1-WDR5 Inhibitor
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and in vitro cell culture protocols for two distinct small molecule inhibitors: (S,R,S)-MI-1061, a potent inhibitor of the MDM2-p53 protein-protein interaction, and MM-102, a specific inhibitor of the MLL1-WDR5 protein-protein interaction.
Crucial Clarification: Initial research indicates a potential misunderstanding regarding the target of this compound. This compound is a well-characterized inhibitor of the MDM2-p53 interaction , not the MLL1-WDR5 complex. To comprehensively address your research needs, this document is divided into two sections. Section 1 details the protocol for this compound and its effects on the p53 pathway. Section 2 provides analogous information for MM-102 as a representative inhibitor of the MLL1-WDR5 pathway, which is critical in certain leukemias.
Section 1: this compound, an MDM2-p53 Interaction Inhibitor
Application Note
This compound is the active stereoisomer of MI-1061, a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] In cancer cells with wild-type p53, the E3 ubiquitin ligase MDM2 binds to p53, promoting its degradation and thereby suppressing its tumor-suppressive functions.[4] this compound competitively binds to the p53-binding pocket of MDM2, preventing this interaction. This leads to the stabilization and accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis.[2] This makes this compound a valuable tool for studying p53 signaling and a potential therapeutic agent for cancers harboring wild-type p53.
Mechanism of Action: MDM2-p53 Signaling Pathway
The following diagram illustrates the MDM2-p53 signaling pathway and the point of intervention for this compound.
Caption: MDM2-p53 pathway and this compound inhibition.
Quantitative Data: In Vitro Activity of MI-1061
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for MI-1061 in various cancer cell lines.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| SJSA-1 | Osteosarcoma | Wild-type (MDM2 amplified) | 100 |
| HCT-116 p53+/+ | Colon Carcinoma | Wild-type | 250 |
| HCT-116 p53-/- | Colon Carcinoma | Null | >10,000 |
Experimental Protocols
-
Cell Lines: SJSA-1 (ATCC: CRL-2098), HCT-116 (ATCC: CCL-247).
-
Culture Medium: For SJSA-1, use RPMI-1640 medium. For HCT-116, use McCoy's 5A medium. Supplement both with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
This assay measures the metabolic activity of cells as an indicator of viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure:
-
Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold 1X PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
This protocol verifies the inhibitor's mechanism by detecting the stabilization of p53.
-
Procedure:
-
Treat cells with this compound for 6-24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p53 (e.g., DO-1), MDM2 (e.g., 2A9), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
This assay confirms the disruption of the MDM2-p53 interaction.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the lysate with an antibody against MDM2 or p53 overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the proteins from the beads and analyze by Western blot for the co-precipitated protein.
-
Section 2: MM-102, an MLL1-WDR5 Interaction Inhibitor
Application Note
MM-102 is a potent, high-affinity peptidomimetic inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). The MLL1/WDR5 interaction is essential for the histone methyltransferase activity of the MLL1 complex, which is responsible for H3K4 methylation. In certain types of acute leukemia, chromosomal translocations result in MLL fusion proteins that drive oncogenesis by upregulating target genes like HOXA9 and MEIS1. By disrupting the MLL1-WDR5 interaction, MM-102 inhibits MLL1's enzymatic activity, leading to decreased expression of these target genes, cell growth inhibition, and induction of apoptosis in leukemia cells harboring MLL fusion proteins.
Mechanism of Action: MLL1-WDR5 Signaling Pathway
The following diagram illustrates the MLL1-WDR5 signaling pathway and the point of intervention for MM-102.
References
Application Notes and Protocols for Detecting p53 Activation by (S,R,S)-MI-1061 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[1][2] Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1][3][4] In many cancers, the p53 pathway is dysregulated, often through the overexpression of its negative regulator, Mouse double minute 2 homolog (MDM2). MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, keeping its levels low in healthy cells.
(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, this compound blocks the p53-MDM2 interaction, leading to the stabilization and accumulation of p53. This accumulation triggers the activation of downstream p53 signaling pathways, culminating in cell cycle arrest and apoptosis in cancer cells with wild-type p53.
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify the activation of p53 and its downstream targets in response to treatment with this compound.
Mechanism of Action: this compound-Induced p53 Activation
The signaling pathway for this compound-induced p53 activation is initiated by its direct inhibition of MDM2. This disruption of the MDM2-p53 complex prevents the ubiquitination and subsequent degradation of p53. The stabilized p53 protein accumulates in the nucleus, where it acts as a transcription factor, upregulating the expression of target genes such as p21 (a cell cycle inhibitor) and pro-apoptotic proteins like BAX and PUMA. A key indicator of apoptosis induction is the cleavage of caspase-3.
Experimental Protocols
This protocol outlines the steps for treating cancer cells with this compound and subsequently performing a Western blot to detect changes in p53, MDM2, p21, and cleaved caspase-3 levels.
Materials and Reagents
-
Cell Line: A cancer cell line with wild-type p53 is recommended (e.g., SJSA-1, HCT-116 p53+/+).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: See Table 1 for recommended antibodies and dilutions.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Seeding and Treatment:
-
Seed the chosen cell line in 6-well plates and allow cells to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare and apply the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using appropriate software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
The following tables summarize key quantitative data for the Western blot protocol.
Table 1: Primary Antibody Information
| Target Protein | Host Species | Recommended Dilution | Expected Band Size (kDa) |
| Total p53 | Mouse/Rabbit | 1:1000 | ~53 |
| MDM2 | Rabbit | 1:1000 | ~90 |
| p21 | Rabbit | 1:1000 | ~21 |
| Cleaved Caspase-3 | Rabbit | 1:1000 | ~17/19 |
| β-actin | Mouse | 1:5000 | ~42 |
Table 2: Experimental Parameters
| Parameter | Recommended Value |
| Cell Seeding Density | 2 x 10^5 cells/well (6-well plate) |
| This compound Concentrations | 0.1, 1, 10 µM |
| Treatment Duration | 8, 16, 24 hours |
| Protein Loading Amount | 20-40 µg |
| Blocking Time | 1 hour |
| Primary Antibody Incubation | Overnight at 4°C |
| Secondary Antibody Incubation | 1 hour at room temperature |
Experimental Workflow Visualization
The following diagram outlines the key steps of the Western blot protocol for detecting p53 activation.
References
Application Note: Co-immunoprecipitation to Demonstrate (S,R,S)-MI-1061 Disruption of the MDM2-p53 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to demonstrate the efficacy of (S,R,S)-MI-1061 in disrupting the critical protein-protein interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor p53. The MDM2-p53 interaction is a key negative regulatory loop in cell cycle control and apoptosis, making it a prime target for cancer therapeutics.[1][2][3] this compound is a potent and specific small molecule inhibitor of the MDM2-p53 interaction.[4][5] This protocol outlines the necessary steps for cell culture, treatment with this compound, cell lysis, immunoprecipitation of the MDM2-p53 complex, and subsequent detection by Western blotting. Furthermore, this document includes a framework for data presentation and visualization to facilitate clear interpretation of results.
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53 and promoting tumor growth.
Restoring p53 function by inhibiting the MDM2-p53 interaction is a promising therapeutic strategy. This compound is a potent, orally bioavailable spiro-oxindole-based inhibitor of the MDM2-p53 interaction with a high binding affinity (Ki = 0.16 nM). It has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions in their native cellular environment. This method involves using an antibody to specifically pull down a target protein ("bait") from a cell lysate, along with any proteins that are bound to it ("prey"). The presence of the prey protein is then detected, typically by Western blotting. In this context, Co-IP can be employed to demonstrate that this compound effectively disrupts the interaction between MDM2 and p53.
Signaling Pathway
The MDM2-p53 signaling pathway is a critical cellular regulatory circuit. Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2. Upon cellular stress, this interaction is disrupted, leading to p53 stabilization and activation. This compound mimics this disruption, leading to the reactivation of p53's tumor-suppressive functions.
Caption: MDM2-p53 signaling pathway and the effect of this compound.
Experimental Workflow
The experimental workflow for demonstrating the disruption of the MDM2-p53 interaction using Co-IP involves several key stages, from cell culture and treatment to data analysis.
Caption: Co-immunoprecipitation experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for cell lines with wild-type p53, such as SJSA-1 (which overexpresses MDM2) or HCT-116 p53+/+.
Materials and Reagents
-
Cell Lines: SJSA-1 (ATCC® CRL-2098™) or HCT-116 p53+/+ (ATCC® CCL-247™)
-
Culture Media: RPMI-1640 or McCoy's 5A medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol. Add protease and phosphatase inhibitor cocktails immediately before use.
-
Antibodies:
-
Primary antibody for immunoprecipitation (e.g., anti-MDM2 antibody).
-
Primary antibody for Western blotting (e.g., anti-p53 antibody and anti-MDM2 antibody).
-
Secondary antibody (HRP-conjugated).
-
-
Protein A/G Agarose Beads
-
Elution Buffer: 2x Laemmli sample buffer.
-
Standard Western Blotting reagents.
Procedure
-
Cell Culture and Treatment:
-
Culture SJSA-1 or HCT-116 p53+/+ cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP lysis buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Input Control:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Take a 50 µL aliquot of the lysate from each sample to serve as the "input" control. Add an equal volume of 2x Laemmli buffer and boil for 5 minutes. Store at -20°C.
-
-
Pre-clearing:
-
To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G agarose beads to 1 mg of total protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of the primary antibody (e.g., anti-MDM2) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation. A no-antibody or isotype control should be included.
-
-
Immune Complex Capture:
-
Add 40 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold Co-IP lysis/wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples and the "input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies (anti-p53 to detect the co-immunoprecipitated protein, and anti-MDM2 to confirm the immunoprecipitation of the bait protein).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a structured table for easy comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ).
| Treatment Group | Input MDM2 (Relative Intensity) | Input p53 (Relative Intensity) | IP: MDM2 (Relative Intensity) | Co-IP: p53 (Relative Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.1 µM) | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) | ||||
| Isotype Control | N/A | N/A |
Relative intensity should be normalized to the vehicle control.
Expected Results
A successful experiment will show that in the vehicle-treated cells, immunoprecipitation of MDM2 will also pull down p53, indicating a stable interaction. In cells treated with this compound, a dose-dependent decrease in the amount of co-immunoprecipitated p53 is expected, demonstrating the disruptive effect of the compound on the MDM2-p53 complex. The input lanes should show an increase in total p53 levels with this compound treatment, consistent with its mechanism of action in stabilizing p53.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for co-immunoprecipitated protein | - Protein-protein interaction is weak or transient.- Lysis buffer is too harsh.- Insufficient antibody for IP. | - Optimize lysis buffer with lower salt and detergent concentrations.- Increase antibody concentration or incubation time.- Cross-link proteins in vivo before lysis. |
| High background/non-specific binding | - Insufficient pre-clearing.- Inadequate washing.- Antibody cross-reactivity. | - Increase pre-clearing time.- Increase the number of wash steps or the stringency of the wash buffer.- Use a more specific monoclonal antibody. |
| Bait protein not immunoprecipitated | - Antibody is not suitable for IP.- Antibody epitope is masked. | - Use an antibody validated for IP.- Use a different antibody targeting a different epitope. |
Conclusion
This Co-immunoprecipitation protocol provides a reliable method for demonstrating the disruption of the MDM2-p53 interaction by this compound. By following these detailed steps, researchers can effectively evaluate the cellular efficacy of this and other potential MDM2-p53 inhibitors. The clear presentation of data and the use of appropriate controls are crucial for obtaining robust and interpretable results, which are essential for the preclinical development of novel cancer therapeutics.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 3. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Apoptosis Assay of (S,R,S)-MI-1061 Treated Cells using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent and specific small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In cancer cells with wild-type p53, MDM2 acts as a negative regulator, targeting p53 for degradation. By disrupting this interaction, this compound stabilizes and activates p53, leading to the induction of downstream target genes that control cell cycle arrest and apoptosis.[1] This mechanism makes this compound a promising candidate for cancer therapy.
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for PS. When conjugated to a fluorescent label, Annexin V can be used to identify apoptotic cells by flow cytometry or fluorescence microscopy. Propidium Iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, allowing for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
This document provides a detailed protocol for inducing apoptosis in cancer cells using this compound and subsequently quantifying the apoptotic cell population using an Annexin V/PI assay.
Signaling Pathway of this compound-induced Apoptosis
Caption: MDM2-p53 signaling pathway and the mechanism of this compound.
Experimental Protocol: Annexin V Apoptosis Assay
This protocol is designed for both adherent and suspension cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (with wild-type p53)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Pipettes and tips
-
Sterile culture plates/flasks
Experimental Workflow:
Caption: Workflow for the Annexin V apoptosis assay.
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in 6-well plates or T-25 flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Suspension cells: Seed cells in appropriate culture flasks at a density of approximately 0.5 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The optimal concentration of this compound to induce apoptosis will vary depending on the cell line. Based on published data for similar MDM2 inhibitors, a starting concentration range of 100 nM to 1 µM is recommended.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treat the cells with the desired concentrations of this compound for an appropriate incubation time. A time course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal time point for apoptosis detection. Previous studies with similar MDM2 inhibitors have shown significant apoptosis at 24 hours.
-
Include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) and an untreated control.
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle enzyme such as Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
-
Suspension cells:
-
Transfer the cell suspension to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
-
Resuspension in Binding Buffer:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
-
Staining with Annexin V & PI:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or other fluorochrome) and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Data Presentation and Interpretation
The results from the flow cytometry analysis can be summarized in the following table. The data will be presented as the percentage of cells in each quadrant, representing different cell populations.
| Treatment Group | Concentration | Incubation Time (hours) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Untreated Control | - | 24 | ||||
| Vehicle Control | - | 24 | ||||
| This compound | 100 nM | 24 | ||||
| This compound | 500 nM | 24 | ||||
| This compound | 1 µM | 24 |
Interpretation of Results:
-
Live cells (Annexin V-/PI-): These are viable cells with intact cell membranes.
-
Early apoptotic cells (Annexin V+/PI-): These cells have exposed phosphatidylserine on the outer leaflet of the plasma membrane but still maintain membrane integrity.
-
Late apoptotic/necrotic cells (Annexin V+/PI+): These cells have lost their membrane integrity, allowing PI to enter and stain the DNA.
-
Necrotic cells (Annexin V-/PI+): These are primarily necrotic cells that have lost membrane integrity without the initial externalization of phosphatidylserine.
An increase in the percentage of early and late apoptotic cells in the this compound treated groups compared to the control groups indicates that the compound induces apoptosis in the tested cell line. A dose- and time-dependent increase in the apoptotic population would further confirm the pro-apoptotic activity of this compound.
References
How to prepare a stock solution of (S,R,S)-MI-1061 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent, orally bioavailable, and chemically stable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] By binding to MDM2, this compound effectively blocks the inhibitory action of MDM2 on the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, resulting in the induction of cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53.[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 582.45 g/mol | |
| CAS Number | 1410737-34-6 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | DMSO: ≥ 300 mg/mL (≥ 515.07 mM) | |
| In Vitro Activity (IC50) | SJSA-1 cells: 100 nMHCT-116 p53+/+ cells: 250 nM | |
| In Vivo Dosage (mice) | 100 mg/kg, oral administration, daily |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.82 mg of the compound.
-
Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 582.45 g/mol x 1000 = 5.82 mg
-
-
Dissolving the Compound: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Workflow for preparing this compound stock solution.
Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the preparation of working solutions from the 10 mM stock for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
-
Calibrated pipettes and sterile tips
Protocol:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare a series of intermediate dilutions of the stock solution in sterile cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in cell culture medium.
-
Treating Cells: Add the appropriate volume of the working solution to the cell culture wells to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Recommended Final Concentrations for In Vitro Assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): A concentration range of 10 nM to 10 µM is recommended to determine the IC50 value. Based on published data, IC50 values are typically in the range of 100-250 nM for sensitive cell lines.
-
Western Blotting for p53 Activation: To observe the accumulation of p53 and its downstream targets (e.g., p21), a concentration range of 100 nM to 1 µM is recommended. Treatment times can range from 6 to 24 hours.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): A concentration range of 100 nM to 5 µM is recommended. Treatment times can vary from 24 to 72 hours, depending on the cell line and the specific assay.
Signaling Pathway
This compound acts by disrupting the interaction between MDM2 and p53. In normal, unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. When this compound is introduced, it binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This leads to the stabilization and accumulation of active p53 in the nucleus. Activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to the suppression of tumor growth.
References
Application Notes and Protocols for (S,R,S)-MI-1061 in SJSA-1 and HCT-116 p53+/+ Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the overexpression of MDM2, an E3 ubiquitin ligase, leads to the ubiquitination and subsequent proteasomal degradation of p53, a critical tumor suppressor protein.[3] By disrupting the MDM2-p53 interaction, this compound stabilizes and activates p53, leading to the transcriptional upregulation of p53 target genes, such as CDKN1A (p21) and PUMA.[3][4] This in turn can induce cell cycle arrest and apoptosis in cancer cells that rely on MDM2 overexpression to suppress p53 function.
This document provides detailed application notes and protocols for the use of this compound in two well-characterized p53 wild-type human cancer cell lines: SJSA-1 (osteosarcoma) and HCT-116 p53+/+ (colorectal carcinoma). The SJSA-1 cell line is characterized by a high-level amplification of the MDM2 gene, making it particularly sensitive to MDM2 inhibitors. The HCT-116 p53+/+ cell line is a commonly used model for studying p53 signaling in colorectal cancer.
Data Presentation
The following tables summarize the in vitro activity of this compound in SJSA-1 and HCT-116 p53+/+ cell lines.
| Cell Line | This compound IC₅₀ (nM) | Reference |
| SJSA-1 | 100 | |
| HCT-116 p53+/+ | 250 |
This compound demonstrates significantly lower activity in p53-null cell lines, with an IC₅₀ >10,000 nM in HCT-116 p53-/- cells, highlighting its p53-dependent mechanism of action.
Signaling Pathway and Experimental Workflow
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound in vitro.
Experimental Protocols
Cell Culture
1. SJSA-1 Cell Line:
-
Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:3 to 1:6.
2. HCT-116 p53+/+ Cell Line:
-
Medium: McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 70-90% confluency. Briefly rinse with PBS, add Trypsin-EDTA solution, and incubate for 2-3 minutes at 37°C to detach cells. Neutralize with complete growth medium and re-seed at a ratio of 1:2 to 1:4.
Cell Viability Assay (WST-1)
This protocol is for determining the IC₅₀ of this compound.
Materials:
-
SJSA-1 or HCT-116 p53+/+ cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom tissue culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value.
Western Blot Analysis
This protocol is for assessing the levels of p53, MDM2, p21, and cleaved PARP.
Materials:
-
SJSA-1 or HCT-116 p53+/+ cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-PARP (recognizing both full-length and cleaved forms), and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane for β-actin as a loading control.
Expected Outcomes
-
Cell Viability: this compound is expected to decrease the viability of both SJSA-1 and HCT-116 p53+/+ cells in a dose-dependent manner.
-
Western Blot:
-
p53: An increase in the level of p53 protein is expected upon treatment with this compound, as its degradation by MDM2 is inhibited.
-
MDM2: An increase in MDM2 protein levels may be observed due to the p53-mediated transcriptional upregulation of the MDM2 gene, which is a classic negative feedback loop.
-
p21: An increase in the expression of the p21 protein, a p53 target gene product and a cell cycle inhibitor, is anticipated.
-
PARP Cleavage: An increase in the cleaved form of PARP (89 kDa fragment) is expected, indicating the induction of apoptosis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-MI-1061 in Combination with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, MI-1061 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. While preclinical studies have demonstrated the single-agent efficacy of MDM2 inhibitors, combination therapy has emerged as a promising strategy to enhance anti-tumor activity, overcome potential resistance mechanisms, and broaden the therapeutic window. This document provides an overview of the rationale and available preclinical evidence for combining this compound and other MDM2 inhibitors with conventional chemotherapy agents.
Note: Publicly available, detailed quantitative data and specific experimental protocols for this compound in combination with other chemotherapy agents are currently limited. The following sections are based on the broader understanding of MDM2 inhibitor combination strategies.
Rationale for Combination Therapy
The combination of this compound with standard chemotherapy is predicated on complementary mechanisms of action. Chemotherapeutic agents often induce DNA damage, which in turn activates p53. By preventing the MDM2-mediated degradation of p53, this compound can amplify the pro-apoptotic signal initiated by chemotherapy, leading to a synergistic anti-tumor effect. This approach is particularly relevant in p53 wild-type tumors where the p53 pathway remains a viable therapeutic target.
Preclinical Evidence Overview
While specific data for this compound is not extensively published, studies on other MDM2 inhibitors, such as MI-773, have shown promise in combination with traditional chemotherapy. For instance, the combination of MI-773 with cisplatin has been investigated in adenoid cystic carcinoma models, demonstrating the potential to kill both the bulk of tumor cells and the more resistant cancer stem cells[1]. The general principle is that MDM2 inhibition can sensitize cancer cells to the cytotoxic effects of chemotherapy[1].
Investigations into combining MDM2 inhibitors with other targeted agents and standard chemotherapy are ongoing. For example, MDM2 inhibitors have been explored in combination with agents like cytarabine and venetoclax in hematological malignancies. These studies aim to leverage synergistic effects to improve treatment outcomes.
Experimental Design Considerations
When designing combination studies with this compound, several factors are critical to consider:
-
Cell Line Selection: Utilize cancer cell lines with well-characterized p53 status (wild-type is essential for the mechanism of action).
-
Dosing Schedule: The sequence and timing of drug administration (e.g., sequential vs. concurrent) can significantly impact efficacy and toxicity.
-
Concentration Range: A matrix of concentrations for both this compound and the combination agent should be tested to determine synergy.
-
Synergy Analysis: Employ established methods like the Combination Index (CI) to quantitatively assess the nature of the drug interaction (synergistic, additive, or antagonistic).
Signaling Pathway
Caption: Combined effect of chemotherapy and this compound on the p53 pathway.
General Experimental Workflow
Caption: General workflow for preclinical evaluation of combination therapies.
Future Directions
The successful clinical translation of this compound in combination with chemotherapy will depend on rigorous preclinical validation. Future studies should focus on:
-
Identifying Optimal Combination Partners: Screening a panel of standard-of-care chemotherapy agents across various cancer types to identify the most synergistic combinations.
-
Elucidating Mechanisms of Synergy and Resistance: Investigating the molecular basis for synergistic interactions and potential mechanisms of resistance to inform patient selection and the development of subsequent combination strategies.
-
In Vivo Efficacy and Toxicity: Conducting well-designed animal studies to evaluate the in vivo efficacy and safety of promising combinations.
The continued investigation into the combination of this compound with other anti-cancer agents holds significant promise for improving patient outcomes in p53 wild-type cancers.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by (S,R,S)-MI-1061
Abstract
(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound stabilizes and activates the p53 tumor suppressor protein, leading to the transcriptional activation of p53 target genes. One of the key downstream effects of p53 activation is the induction of cell cycle arrest, which prevents the proliferation of cancer cells. This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry with propidium iodide (PI) staining.
Introduction
The p53 tumor suppressor protein plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic stress. A primary negative regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53's tumor-suppressive functions.
This compound is a member of the spiro-oxindole class of MDM2 inhibitors that binds to the p53-binding pocket of MDM2 with high affinity, thereby preventing the MDM2-mediated degradation of p53.[3][4] The resulting increase in cellular p53 levels leads to the transcriptional activation of downstream target genes, including the cyclin-dependent kinase inhibitor p21. The p21 protein in turn inhibits cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, typically resulting in a G1/S phase cell cycle arrest.[5]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population. By staining cells with a fluorescent DNA-intercalating agent such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. This application note details the methodology for treating cancer cells with this compound and subsequently analyzing the induced cell cycle arrest by flow cytometry.
Materials and Reagents
-
This compound (or other MDM2 inhibitor)
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes (5 mL)
-
Flow cytometer
Experimental Protocol
Cell Culture and Treatment
-
Seed the selected cancer cell line in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
Cell Harvesting and Fixation
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 2 mL of PBS.
-
Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a labeled 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes for fixation. Alternatively, fixed cells can be stored at -20°C for several weeks.
Propidium Iodide Staining
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of the freshly prepared PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
Flow Cytometry Analysis
-
Analyze the stained samples on a flow cytometer.
-
Collect data for a minimum of 10,000 events per sample.
-
Use a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the single-cell population and exclude debris and aggregates.
-
Generate a histogram of PI fluorescence intensity (using a linear scale) for the single-cell population.
-
Set gates on the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound on the cell cycle distribution.
Note: The following data is hypothetical and serves as an illustrative example of the expected results from treating a p53 wild-type cancer cell line with an MDM2 inhibitor that induces G1 cell cycle arrest.
Table 1: Effect of this compound on Cell Cycle Distribution in SJSA-1 Cells after 24 hours.
| Treatment Concentration | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 0.1 µM this compound | 58.9 ± 2.5 | 25.1 ± 1.8 | 16.0 ± 0.9 |
| 0.5 µM this compound | 72.5 ± 3.0 | 15.3 ± 1.3 | 12.2 ± 1.1 |
| 1.0 µM this compound | 85.1 ± 2.8 | 8.7 ± 0.9 | 6.2 ± 0.7 |
Visualizations
Caption: Signaling pathway of this compound induced cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell cycle arrest and selective cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing (S,R,S)-MI-1061 concentration for maximum p53 activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing (S,R,S)-MI-1061 concentration for maximum p53 activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate p53?
A1: this compound is a potent, orally bioavailable, and chemically stable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In many cancer cells with wild-type p53, the p53 tumor suppressor protein is inactivated by the murine double minute 2 (MDM2) protein, which binds to p53 and promotes its degradation.[3][4] this compound competitively binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53.[3] This disruption leads to the stabilization and accumulation of p53, allowing it to transcriptionally activate its downstream target genes, which can result in cell cycle arrest and apoptosis.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on published data, a good starting point for a dose-response experiment would be a concentration range of 1 nM to 10 µM. The IC50 values for this compound have been reported to be 100 nM in SJSA-1 cells and 250 nM in HCT-116 p53+/+ cells. Therefore, including concentrations below and significantly above these values is recommended to capture the full dose-response curve.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the solid compound and stock solutions should be stored at -20°C or -80°C, protected from light and moisture, to prevent degradation. Before use, allow the stock solution to thaw completely and warm to room temperature. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines is this compound expected to be effective?
A4: this compound is effective in cancer cell lines that express wild-type (WT) p53. Its mechanism of action relies on the presence of functional p53. The compound is not effective in cell lines with mutated or deleted p53. For example, it shows high potency in SJSA-1 and HCT-116 p53+/+ cell lines, but has an IC50 >10,000 nM in the p53 knockout cell line HCT-116 p53-/-.
Troubleshooting Guide
Issue 1: No significant p53 activation is observed after treatment with this compound.
-
Possible Cause 1: Incorrect Cell Line. The cell line used may not have wild-type p53.
-
Solution: Confirm the p53 status of your cell line through sequencing or by checking the literature. Use a positive control cell line known to have wild-type p53, such as HCT-116 p53+/+.
-
-
Possible Cause 2: Inactive Compound. The this compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (-20°C or -80°C, protected from light).
-
-
Possible Cause 3: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low, or the treatment duration may be too short to induce a detectable p53 response.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, and 48 hours) to determine the optimal conditions for your specific cell line.
-
Issue 2: High background or inconsistent results in the Western blot for p53 and its target proteins.
-
Possible Cause 1: Antibody Issues. The primary or secondary antibodies may not be specific or may have been stored improperly.
-
Solution: Use antibodies that have been validated for Western blotting of p53, MDM2, and p21. Follow the manufacturer's recommendations for antibody dilution and storage. Include appropriate positive and negative controls.
-
-
Possible Cause 2: Improper Sample Preparation. Protein degradation may have occurred during sample collection and lysis.
-
Solution: Work quickly on ice during sample preparation. Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
Issue 3: Cell viability assays (e.g., MTT) show unexpected results.
-
Possible Cause 1: Interference from the Compound. this compound, particularly at high concentrations, may interfere with the assay chemistry.
-
Solution: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.
-
-
Possible Cause 2: Plating Density. The initial cell seeding density can significantly affect the outcome of viability assays.
-
Solution: Optimize the cell seeding density for your specific cell line to ensure that cells are in the exponential growth phase during the experiment.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | - | |
| Ki (MDM2) | 0.16 nM | - | |
| IC50 (Cell Growth Inhibition) | 100 nM | SJSA-1 (p53+/+) | |
| IC50 (Cell Growth Inhibition) | 250 nM | HCT-116 (p53+/+) | |
| IC50 (Cell Growth Inhibition) | >10,000 nM | HCT-116 (p53-/-) |
Experimental Protocols
Protocol 1: Dose-Response Experiment for p53 Activation
This protocol outlines the steps to determine the optimal concentration of this compound for inducing p53 activation.
1. Cell Seeding:
- Seed a wild-type p53 cancer cell line (e.g., HCT-116 p53+/+ or SJSA-1) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
- Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
- Include a DMSO-only vehicle control.
- Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the cells for 24 hours.
3. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify the protein concentration of each lysate using a BCA protein assay.
4. Western Blot Analysis:
- Analyze the cell lysates by Western blotting to assess the protein levels of p53, MDM2, and the p53 target gene product, p21. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 2: Western Blotting for p53, MDM2, and p21
1. SDS-PAGE:
- Load equal amounts of protein (20-30 µg) from each sample onto a 10-12% SDS-polyacrylamide gel.
- Run the gel until the dye front reaches the bottom.
2. Protein Transfer:
- Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
3. Blocking and Antibody Incubation:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p53, MDM2, and p21 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
Protocol 3: Quantitative PCR (qPCR) for p21 and MDM2 mRNA Expression
1. RNA Extraction and cDNA Synthesis:
- Treat cells with this compound as described in Protocol 1.
- Extract total RNA from the cells using a commercial RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. qPCR Reaction:
- Set up the qPCR reaction using a SYBR Green-based qPCR master mix, the synthesized cDNA, and primers specific for p21, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB).
- Run the qPCR reaction in a real-time PCR system.
3. Data Analysis:
- Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in p21 and MDM2 mRNA expression in this compound-treated cells compared to the vehicle control.
Protocol 4: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for attachment.
2. Compound Treatment:
- Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
3. MTT Addition and Incubation:
- Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
4. Solubilization and Absorbance Reading:
- Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Signaling pathway of this compound leading to p53 activation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of (S,R,S)-MI-1061 in certain cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2-p53 interaction inhibitor, (S,R,S)-MI-1061.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and orally bioavailable small molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the p53 tumor suppressor protein is often inactivated by MDM2, which binds to p53, inhibits its transcriptional activity, and promotes its degradation. This compound occupies the p53-binding pocket on MDM2, thereby disrupting the MDM2-p53 interaction.[3] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and tumor growth inhibition.[1][4]
Q2: Why am I observing low or no efficacy of this compound in my cell line?
The most common reason for the lack of efficacy of this compound is the status of the p53 gene in your cell line. The activity of this compound is dependent on the presence of functional, wild-type p53.
-
p53-mutant or p53-null cell lines: If the cell line harbors a mutation in the TP53 gene that renders the p53 protein non-functional, or if the TP53 gene is deleted (p53-null), this compound will not be effective. This is because the target pathway for p53 activation is already compromised. For example, the IC50 of MI-1061 in the p53 knockout cell line HCT-116 p53–/– is greater than 10,000 nM, while it is 250 nM in the p53 wild-type counterpart.
-
Verification of p53 status: It is crucial to verify the p53 status of your cell line through sequencing or by checking a reliable database. Some cell lines reported as "p53-null" may have this status based on expression levels rather than a confirmed gene deletion, which could be misleading.
Q3: My p53 wild-type cell line shows poor sensitivity to this compound. What are other potential causes?
If you have confirmed that your cell line has wild-type p53, other factors could contribute to low sensitivity:
-
High MDM2 expression: While this compound targets MDM2, exceptionally high levels of MDM2 protein, often due to gene amplification, may require higher concentrations of the inhibitor to achieve a therapeutic effect. Some studies suggest that cells with very high MDM2 expression can tolerate MDM2 inhibitors.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can lead to the active efflux of small molecule inhibitors from the cell, thereby reducing their intracellular concentration and efficacy. This is a common mechanism of multidrug resistance in cancer cells.
-
Acquired Resistance: Prolonged exposure to MDM2 inhibitors can lead to acquired resistance, often through the selection of cells with newly acquired p53 mutations.
Q4: Are there known off-target effects of this compound that could influence my results?
While this compound is designed to be a specific inhibitor of the MDM2-p53 interaction, off-target effects are a possibility with any small molecule inhibitor. However, specific off-target kinases or other proteins for this compound are not extensively documented in the currently available literature. It is always good practice to include appropriate controls in your experiments to account for potential off-target effects.
Q5: How can I confirm that this compound is active in my sensitive cell line?
To confirm the on-target activity of this compound, you can perform the following experiments:
-
Western Blot Analysis: Treatment of sensitive cells with this compound should lead to an accumulation of p53 protein and an upregulation of its downstream targets, such as p21 and MDM2 itself (due to a feedback loop).
-
Apoptosis Assay: You should observe an increase in apoptosis upon treatment. This can be measured by techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Cycle Analysis: Activation of p53 can lead to cell cycle arrest, typically at the G1 or G2/M phase, which can be assessed by flow cytometry.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | MDM2 Status | This compound IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 100 | |
| HCT-116 p53+/+ | Colon Carcinoma | Wild-Type | Normal | 250 | |
| HCT-116 p53-/- | Colon Carcinoma | Knockout | Normal | >10,000 | |
| RS4;11 | Acute Leukemia | Wild-Type | Not specified | Not specified, but sensitive |
Table 2: Related MDM2 Inhibitor Efficacy Data
| Compound | Cell Line | p53 Status | IC50 (nM) | Reference |
| MI-888 | HCT-116 p53+/+ | Wild-Type | 92 | |
| MI-888 | HCT-116 p53-/- | Knockout | >10,000 |
Experimental Protocols
Protocol 1: Western Blot Analysis for p53 and MDM2 Stabilization
Objective: To determine if this compound treatment leads to the accumulation of p53 and its downstream target MDM2.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and treat with this compound at desired concentrations and a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: this compound inhibits MDM2, leading to p53 activation.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: Experimental workflow for validating this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of (S,R,S)-MI-1061 in aqueous solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on addressing solubility issues associated with the potent MDM2 inhibitor, (S,R,S)-MI-1061, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a potent and specific small molecule inhibitor of the MDM2-p53 protein-protein interaction with a spirooxindole core structure.[1] Like many potent, orally bioavailable small molecules, it is a hydrophobic compound with limited solubility in aqueous solutions. This can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is readily soluble in DMSO, and a 10 mM stock solution can be prepared.[2] For long-term storage, it is advisable to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer/cell culture medium. What should I do?
This phenomenon, often called "solvent shock," is common for hydrophobic compounds. Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of your aqueous medium, perform a serial dilution. First, create an intermediate dilution in a smaller volume of the medium or buffer, mix gently, and then add this to the final volume.
-
Pre-warmed Medium: Adding the compound to a pre-warmed (37°C) aqueous medium can sometimes improve solubility and prevent immediate precipitation.[3]
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5% (v/v), to minimize both solubility issues and potential solvent-induced cellular toxicity.[4][5]
Q4: Are there alternative formulation strategies to improve the solubility of this compound for in vitro cell-based assays?
Yes, several approaches can be employed to enhance the aqueous solubility of this compound for in vitro use:
-
Co-solvents: The use of a co-solvent system can be effective. For instance, preparing a stock solution in a mixture of DMSO and another biocompatible solvent like polyethylene glycol (PEG), such as PEG400, can improve solubility upon dilution in aqueous media.
-
Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, to the cell culture medium can help maintain the compound in solution by forming micelles.
-
Cyclodextrins: Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q5: How can I prepare this compound for in vivo animal studies?
A commonly used formulation for oral administration of poorly soluble compounds, including those similar to this compound, involves a vehicle composed of a mixture of solvents and surfactants. A recommended formulation for in vivo use is a suspension or solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to prepare this formulation fresh on the day of use.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when working with this compound.
Issue 1: Precipitate formation upon dilution in aqueous buffer or cell culture media.
-
Is the stock solution completely dissolved?
-
Yes: Proceed to the next step.
-
No: Gently warm the stock solution at 37°C or sonicate briefly. If the precipitate persists, the stock concentration may be too high. Prepare a new, less concentrated stock solution.
-
-
What is the final concentration of DMSO in your assay?
-
Above 0.5%: This may be contributing to both solubility issues upon dilution and potential cellular toxicity. Try to lower the final DMSO concentration by adjusting your dilution scheme.
-
Below 0.5%: Proceed to the next step.
-
-
How are you diluting the stock solution?
-
Directly into the final volume: This can cause "solvent shock". Try a stepwise dilution as described in the FAQs.
-
Stepwise, but still precipitating: Consider modifying your solvent system.
-
Issue 2: Inconsistent or lower-than-expected activity in in vitro assays.
-
Have you confirmed the solubility of this compound in your specific assay conditions?
-
No: It is highly recommended to perform a kinetic solubility assay to determine the maximum soluble concentration of the compound in your experimental buffer or medium. This will help you identify a suitable concentration range for your experiments.
-
Yes, and the experimental concentration is below the solubility limit: The issue may not be related to solubility. Consider other experimental variables.
-
Yes, and the experimental concentration is near or above the solubility limit: This is likely the cause of the inconsistent results. You will need to either work at a lower concentration or use a solubilization enhancement technique (co-solvents, surfactants, cyclodextrins).
-
Quantitative Data Summary
| Solvent/Vehicle | Compound | Concentration/Solubility | Application | Reference |
| DMSO | This compound | ≥10 mM | Stock Solution | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This compound | Formulation for administration | In vivo studies | |
| Aqueous Buffer | Spirooxindole derivatives | Generally low | In vitro assays |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of MI-1061: 685.6 g/mol )
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays (Stepwise Dilution)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the experiment)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution.
-
Calculate the volume of the 10 mM DMSO stock solution needed. Ensure the final DMSO concentration is below 0.5%.
-
Intermediate Dilution: In a sterile tube, add the calculated volume of the 10 mM DMSO stock to a small volume (e.g., 10-20 times the stock volume) of pre-warmed medium.
-
Gently mix by pipetting up and down or by brief, gentle vortexing.
-
Final Dilution: Transfer the intermediate dilution to the remaining volume of the pre-warmed medium to achieve the final desired concentration.
-
Mix gently by inverting the tube several times.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Potential off-target effects of (S,R,S)-MI-1061 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S,R,S)-MI-1061 in cellular assays. Our goal is to help you identify and address potential off-target effects to ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4] By binding to MDM2, it prevents the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the accumulation of p53 in the nucleus, activation of p53-downstream target genes, and ultimately, cell cycle arrest and apoptosis in cells with wild-type p53.[5]
Q2: I am observing cytotoxicity in a p53-null or mutant cell line treated with MI-1061. Is this an off-target effect?
It is highly likely. The on-target activity of MI-1061 is dependent on the presence of wild-type p53. Cytotoxicity in p53-deficient cells suggests that the compound may be interacting with other cellular targets. We recommend the troubleshooting steps outlined in the guide below to investigate this further.
Q3: My results with MI-1061 are inconsistent across different experiments. What could be the cause?
Inconsistent results can arise from several factors, including cell line integrity, compound stability, and experimental variability. Ensure you are using a consistent passage number for your cells and have verified their p53 status. Prepare fresh dilutions of MI-1061 from a validated stock for each experiment. For troubleshooting inconsistent results, refer to the "Troubleshooting Unexpected Results" section.
Q4: How can I confirm that the observed effects in my cellular assay are due to the on-target activity of MI-1061?
To confirm on-target activity, you should perform experiments to verify the activation of the p53 pathway. This includes:
-
Western Blotting: Assess the protein levels of p53, its downstream target MDM2, and the cell cycle inhibitor p21.
-
Quantitative PCR (qPCR): Measure the mRNA levels of p53 target genes such as MDM2 and CDKN1A (p21).
-
Control Cell Lines: Compare the effects of MI-1061 in your wild-type p53 cell line with a p53-null or mutant cell line. A significantly reduced or absent effect in the p53-deficient line is a strong indicator of on-target activity.
Troubleshooting Guides
Troubleshooting Unexpected Cytotoxicity in p53-Deficient Cell Lines
If you observe significant cytotoxicity in cell lines lacking functional p53, it is crucial to determine if this is due to an off-target effect of MI-1061.
Experimental Workflow for Investigating Off-Target Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Methodologies:
-
Verify p53 Status:
-
Protocol: Perform Sanger sequencing of the TP53 gene to confirm the mutation status. Additionally, perform a western blot for the p53 protein. Some mutations lead to a stable, non-functional protein that is readily detectable.
-
-
Confirm Compound Integrity:
-
Protocol: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) to confirm the chemical identity and purity of your MI-1061 stock.
-
-
Comparative Dose-Response Analysis:
-
Protocol: Generate dose-response curves for MI-1061 in parallel in your p53-deficient cell line and a well-characterized p53 wild-type cell line (e.g., SJSA-1, HCT-116 p53+/+). A significant difference in the IC50 values, with the p53 wild-type line being much more sensitive, points towards on-target effects in that line. Similar IC50 values would suggest a potential off-target mechanism of cytotoxicity.
-
Quantitative Data Summary:
| Cell Line | p53 Status | Expected MI-1061 IC50 (nM) | Reference |
| SJSA-1 | Wild-Type | 100 | |
| HCT-116 p53+/+ | Wild-Type | 250 | |
| HCT-116 p53-/- | Null | >10,000 | |
| OCI-AML-5 | Wild-Type | 374,500 | |
| RS4-11 | Wild-Type | 140 |
Troubleshooting Inconsistent Results
If you are experiencing variability in your results, follow these steps to identify the source of the inconsistency.
Logical Flow for Troubleshooting Inconsistency
Caption: Troubleshooting inconsistent experimental outcomes.
Detailed Methodologies:
-
Cell Culture Best Practices:
-
Protocol: Maintain a detailed log of cell passage numbers. Use cells within a consistent and low passage range for all experiments. Regularly test for mycoplasma contamination. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.
-
-
Compound Handling:
-
Protocol: this compound is typically dissolved in DMSO for in vitro use. Store the stock solution at -20°C or -80°C as recommended by the supplier. For experiments, prepare fresh dilutions from the stock in your cell culture medium. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
Control Experiments:
-
Protocol: Always include a vehicle control (e.g., DMSO) at the same concentration used for your highest MI-1061 dose. If possible, include a positive control compound known to induce p53, such as Nutlin-3.
-
On-Target Signaling Pathway
The intended molecular pathway initiated by this compound is the activation of the p53 tumor suppressor pathway.
MI-1061 On-Target Signaling Pathway
Caption: The intended signaling cascade of MI-1061.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. MI-1061 | MDM2-p53 Interaction 抑制剂 | MCE [medchemexpress.cn]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing On-Target Toxicities of MDM2 Inhibitors like (S,R,S)-MI-1061
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the on-target toxicities associated with MDM2 inhibitors, with a specific focus on (S,R,S)-MI-1061.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MDM2 inhibitors like this compound?
A1: MDM2 inhibitors, such as this compound, are small molecules designed to disrupt the interaction between the MDM2 protein and the p53 tumor suppressor protein.[1][2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent degradation of p53, thereby disabling its tumor-suppressive functions.[2] By blocking the MDM2-p53 interaction, inhibitors like this compound stabilize and activate p53. This reactivation of p53 leads to the transcriptional activation of downstream target genes, resulting in cell cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells.
Q2: What are the expected on-target toxicities of MDM2 inhibitors in preclinical models?
A2: The on-target toxicities of MDM2 inhibitors stem from the reactivation of p53 in normal, non-cancerous cells. The most commonly observed toxicities in preclinical and clinical studies include gastrointestinal and bone marrow toxicities. Specific manifestations can include:
-
Hematological Toxicities: Thrombocytopenia (low platelet count) and anemia (low red blood cell count) are frequently reported. This is thought to be due to p53-mediated apoptosis of hematopoietic progenitor cells.
-
Gastrointestinal Toxicities: Nausea, vomiting, and diarrhea are common side effects.
Q3: How can I mitigate on-target toxicities in my in vivo experiments?
A3: Managing on-target toxicities is crucial for the successful preclinical evaluation of MDM2 inhibitors. Strategies to consider include:
-
Dosing Schedule Optimization: Instead of continuous daily dosing, intermittent dosing schedules (e.g., a limited number of days on treatment followed by a drug-free period) are being explored to allow normal tissues to recover.
-
Dose Reduction: Determining the minimum effective dose that still achieves the desired anti-tumor activity can help reduce the impact on normal tissues.
-
Combination Therapies: Combining MDM2 inhibitors with other targeted agents may allow for lower, less toxic doses of each drug while achieving a synergistic anti-tumor effect.
Q4: What is the potency of this compound?
A4: this compound is a potent inhibitor of the MDM2-p53 interaction with a high binding affinity. Its potency has been characterized by the following parameters:
-
Binding Affinity (Ki): 0.16 nM
-
Inhibitory Concentration (IC50) for MDM2-p53 interaction: 4.4 nM
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death in normal (non-cancerous) cell lines or excessive toxicity in animal models.
| Possible Cause | Suggested Solution |
| 1. On-target p53 activation in normal cells. | MDM2 inhibitors are expected to cause some level of cell cycle arrest and apoptosis in normal cells with wild-type p53. Consider the following: - Titrate the dose: Perform a dose-response experiment to find the optimal concentration that maximizes cancer cell killing while minimizing toxicity to normal cells. - Time-course experiment: Assess toxicity at different time points to determine if a shorter exposure time is sufficient for anti-tumor activity. |
| 2. Incorrect dosing or calculation. | Double-check all calculations for drug dilutions and dosing for in vivo studies. Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
| 3. Animal model sensitivity. | Different strains or species of animals may have varying sensitivities to p53 activation. Review the literature for established toxicity profiles in your chosen model. |
Issue 2: The MDM2 inhibitor shows lower than expected efficacy in our cancer cell line with wild-type p53.
| Possible Cause | Suggested Solution |
| 1. p53 pathway is compromised downstream of MDM2. | Even with wild-type p53, other mutations or alterations in the p53 signaling pathway can confer resistance. Verify the expression and function of key downstream effectors like p21. |
| 2. High expression of MDMX (MDM4). | MDMX is a homolog of MDM2 that can also inhibit p53 but may not be as effectively targeted by all MDM2 inhibitors. Assess the expression level of MDMX in your cell line. Some inhibitors have dual-targeting capabilities. |
| 3. Drug efflux pumps. | Cancer cells can overexpress multidrug resistance proteins that actively pump the inhibitor out of the cell. Consider using a cell line with known sensitivity as a positive control. |
| 4. Compound instability. | Ensure the compound has been stored correctly and is stable in your cell culture media for the duration of the experiment. This compound is noted to be chemically stable. |
Issue 3: Difficulty in interpreting cell cycle analysis results after treatment.
| Possible Cause | Suggested Solution |
| 1. Sub-G1 peak is not clearly defined. | A sub-G1 peak is indicative of apoptosis. If it's not distinct, it could be due to late-stage apoptosis where cells have been completely fragmented. Try analyzing at earlier time points post-treatment. Ensure proper cell fixation and staining. |
| 2. Overlapping G1 and G2/M peaks. | This can be caused by cell clumping or improper staining. Ensure a single-cell suspension by filtering the sample before analysis. Optimize the concentration of the DNA dye (e.g., Propidium Iodide) and RNase treatment. |
| 3. No significant change in cell cycle distribution. | The cell line might be more prone to apoptosis than cell cycle arrest. Complement your cell cycle analysis with a direct measure of apoptosis (e.g., Annexin V staining). The effect may also be concentration-dependent; test a range of inhibitor concentrations. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Comparative MDM2 Inhibitors
| Compound | Target(s) | Binding Affinity (Ki) | Cellular IC50 (SJSA-1, osteosarcoma) | Cellular IC50 (HCT-116, p53+/+) | Reference |
| This compound | MDM2 | 0.16 nM | 100 nM | 250 nM | |
| Nutlin-3a | MDM2 | Not specified | ~1-2 µM | Not specified | |
| Idasanutlin | MDM2 | Not specified | Not specified | 4.15 µM | |
| Milademetan | MDM2 | Not specified | Not specified | 6.42 µM |
Table 2: Representative Cellular Responses to MDM2 Inhibition
| Cell Line | p53 Status | MDM2 Inhibitor | Outcome | Observation | Reference |
| SJSA-1 | Wild-type (amplified MDM2) | This compound | Apoptosis | Induction of PARP cleavage | |
| LNCaP | Wild-type | MI-219 | Cell Cycle Arrest | Arrest in G1 and G2 phases | |
| HCT-116 p53-/- | Null | This compound | No Effect | IC50 > 10,000 nM |
Key Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Methodology:
-
Seed cancer cells (e.g., SJSA-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the MDM2 inhibitor (e.g., this compound) for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, so it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Methodology:
-
Seed and treat cells with the MDM2 inhibitor for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry protocol is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for discrimination between cell cycle phases.
-
Methodology:
-
Treat cells with the MDM2 inhibitor and harvest at the desired time point.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Analyze the samples by flow cytometry. The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a "sub-G1" peak.
-
Visualizations
Caption: The MDM2-p53 signaling pathway and the mechanism of MDM2 inhibitors.
Caption: A typical experimental workflow for preclinical evaluation of MDM2 inhibitors.
Caption: A troubleshooting decision tree for low efficacy of an MDM2 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
How to assess and overcome resistance to (S,R,S)-MI-1061
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and overcoming potential resistance to the MDM2 inhibitor, (S,R,S)-MI-1061.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the p53 tumor suppressor protein is often inactivated by the murine double minute 2 (MDM2) protein, which binds to p53, blocks its ability to activate transcription, and promotes its degradation.[3] this compound works by binding to MDM2 in the same pocket that p53 would normally occupy, thereby preventing the MDM2-p53 interaction.[4] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and tumor growth inhibition.[5]
Q2: What are the known biomarkers for sensitivity to this compound?
The primary biomarker for sensitivity to this compound is the presence of wild-type TP53 (the gene encoding p53). The efficacy of this compound is dependent on a functional p53 pathway. Therefore, cell lines and tumors with mutated or deleted TP53 are expected to be resistant to this compound.
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are not yet widely published, resistance mechanisms can be extrapolated from studies of other MDM2 inhibitors. Potential mechanisms include:
-
Mutations in the TP53 gene: The development of mutations in the DNA binding or dimerization domains of p53 can render it non-functional, thereby bypassing the effects of p53 activation by this compound.
-
Overexpression of MDM2: Increased levels of the MDM2 protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Alterations in downstream p53 signaling pathways: Defects in apoptotic machinery or other downstream effectors of p53 can confer resistance even when p53 is successfully activated.
-
Increased drug efflux: Upregulation of multidrug resistance transporters could potentially reduce the intracellular concentration of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity in a cell line expected to be sensitive. | 1. TP53 mutation status is unknown or incorrect. 2. Suboptimal assay conditions. 3. Cell line has developed resistance. | 1. Verify the TP53 status of your cell line by sequencing. 2. Optimize cell seeding density and drug treatment duration. Ensure cells are in a logarithmic growth phase during the experiment. 3. Perform dose-response experiments to determine the IC50 value and compare it to published data for sensitive cell lines. |
| Development of resistance in a previously sensitive cell line after prolonged exposure. | 1. Selection for pre-existing resistant clones. 2. Acquisition of new resistance-conferring mutations (e.g., in TP53). | 1. Isolate and characterize the resistant cell population. 2. Sequence the TP53 gene in the resistant cell line to identify potential mutations. 3. Evaluate the expression levels of MDM2 and key p53 target genes (e.g., CDKN1A (p21), PUMA, NOXA). |
| Lack of in vivo efficacy in a xenograft model. | 1. Poor oral bioavailability or suboptimal dosing regimen. 2. Tumor heterogeneity leading to the outgrowth of resistant cells. 3. Intrinsic resistance of the tumor model. | 1. Although this compound is orally bioavailable, consider pharmacokinetic studies to ensure adequate tumor exposure. 2. Analyze tumor samples post-treatment to assess for changes in TP53 status or other resistance markers. 3. Confirm the TP53 wild-type status of the in vivo model. |
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | 100 | |
| HCT-116 | Colon Cancer | Wild-type | 250 | |
| HCT-116 p53-/- | Colon Cancer | Null | >10000 | |
| RS4;11 | Acute Leukemia | Wild-type | ~30-50 (estimated from related compounds) | |
| LNCaP | Prostate Cancer | Wild-type | ~100 (estimated from related compounds) | |
| MV4;11 | Acute Leukemia | Wild-type | >100 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine IC50
This protocol describes a standard method for assessing the potency of this compound in cultured cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment (typically 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Drug Treatment: Add the diluted compound to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS, or crystal violet).
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Generation of a Resistant Cell Line
This protocol outlines a method for developing a cell line with acquired resistance to this compound.
-
Initial Exposure: Treat a sensitive cell line with this compound at a concentration equal to its IC50.
-
Dose Escalation: Once the cells have recovered and are actively proliferating, gradually increase the concentration of this compound in the culture medium. This process may take several months.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of the drug (e.g., 5-10 times the original IC50), isolate single clones by limiting dilution or single-cell sorting.
-
Characterization: Confirm the resistant phenotype of the isolated clones by performing a cell viability assay and comparing the IC50 to the parental cell line. Proceed with molecular characterization (e.g., TP53 sequencing).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Resistance
Caption: Workflow for generating and characterizing resistant cell lines.
Logical Relationship of Resistance Mechanisms
Caption: Potential mechanisms of resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in (S,R,S)-MI-1061 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering unexpected results in experiments involving (S,R,S)-MI-1061. A critical point of clarification is that this compound is a potent and orally bioavailable inhibitor of the MDM2-p53 protein-protein interaction, not a menin-MLL inhibitor.[1][2][3] This guide is structured to address potential confusion and provide clear troubleshooting pathways based on the correct mechanism of action.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Correct Mechanism of Action of this compound
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[2][4] In many cancers with wild-type p53, the function of p53 is suppressed by MDM2, which binds to p53, prevents its transcriptional activation, and promotes its degradation. By binding to MDM2, MI-1061 blocks this interaction, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, apoptosis, and tumor growth inhibition.
Q2: I thought this compound was a menin-MLL inhibitor. What is the difference?
A2: This is a crucial distinction. Menin-MLL inhibitors target the interaction between menin and proteins of the mixed-lineage leukemia (MLL) family. This interaction is critical for the progression of certain leukemias, particularly those with MLL gene rearrangements. Menin-MLL inhibitors work by downregulating the expression of downstream target genes like HOXA9 and MEIS1. In contrast, MI-1061 targets the MDM2-p53 pathway, which is a distinct signaling cascade critical in a broader range of solid and hematological tumors that retain wild-type p53.
Troubleshooting Unexpected Results with this compound
Section 2: Issues Related to the MDM2-p53 Pathway
Q3: I am not observing p53 accumulation or activation of its downstream targets (e.g., p21, MDM2) after treating my cells with MI-1061. What could be the cause?
A3: Several factors could contribute to this observation:
-
p53 Status of Your Cell Line: The activity of MI-1061 is dependent on the presence of wild-type p53. Verify the p53 status of your cell line; if it is mutated or deleted, you will not see p53-dependent effects.
-
Compound Potency and Concentration: Ensure you are using an appropriate concentration of MI-1061. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Experimental Timeline: The activation of p53 and the accumulation of its target proteins are time-dependent. You may need to perform a time-course experiment to identify the optimal time point for observing these effects.
-
Compound Integrity: Verify the integrity and purity of your MI-1061 stock. Improper storage or handling can lead to degradation.
Q4: I am observing high levels of cell death in my p53-mutant or null cell lines treated with MI-1061. Is this expected?
A4: While the primary mechanism of MI-1061 is p53-dependent, off-target effects or non-specific toxicity can occur, particularly at high concentrations. It is advisable to perform a dose-response curve to determine if the observed toxicity is concentration-dependent and to use the lowest effective concentration that demonstrates on-target activity in your positive control (wild-type p53) cell lines.
Q5: My in vivo xenograft model is not responding to MI-1061 treatment, despite promising in vitro results. What should I investigate?
A5: In vivo efficacy can be influenced by several factors:
-
Pharmacokinetics and Bioavailability: Although MI-1061 is orally bioavailable, factors such as the formulation, dosing schedule, and animal model can affect its exposure and efficacy.
-
Target Engagement in Tumor Tissue: It is crucial to confirm that MI-1061 is reaching the tumor and binding to MDM2. This can be assessed by measuring p53 and p21 accumulation in tumor lysates via Western blot.
-
Tumor Model Characteristics: The genetic background of the xenograft model, including potential compensatory signaling pathways, can influence its response to MDM2-p53 inhibition.
Section 3: Addressing Potential Confusion with Menin-MLL Inhibitor Experiments
Q6: I am using MI-1061 in an MLL-rearranged leukemia cell line and not seeing downregulation of HOXA9 or MEIS1. Why?
A6: You are not observing these effects because MI-1061 does not target the menin-MLL interaction. The downregulation of HOXA9 and MEIS1 is a hallmark of menin-MLL inhibition. Your results are consistent with the known mechanism of MI-1061 as an MDM2-p53 inhibitor. If your goal is to inhibit the menin-MLL pathway, you will need to use a compound specifically designed for that purpose.
Q7: I am observing unexpected results in my chromatin immunoprecipitation (ChIP) assay designed to detect the displacement of menin from target gene promoters after MI-1061 treatment. What is happening?
A7: MI-1061 is not expected to cause the displacement of menin from gene promoters. This is the mechanism of action for menin-MLL inhibitors. Your ChIP assay results, likely showing no change in menin occupancy, are consistent with the fact that MI-1061 targets the MDM2-p53 pathway.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Ki) | 0.16 nM | MDM2 | |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | - | |
| IC50 (Cell Growth) | 100 nM | SJSA-1 (p53 wild-type) | |
| IC50 (Cell Growth) | 250 nM | HCT-116 p53+/+ | |
| IC50 (Cell Growth) | >10,000 nM | HCT-116 p53-/- |
Table 2: Representative In Vitro Activity of Menin-MLL Inhibitors
| Compound | Target | IC50 / Kd | Cell Line Example | Effect |
| MI-3 | Menin-MLL | IC50: 201 nM | MLL-AF9 transformed cells | Inhibition of colony formation |
| VTP50469 | Menin-MLL | - | KMT2A-rearranged cells | Induction of differentiation |
Experimental Protocols
Protocol 1: Western Blot for p53 Pathway Activation
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and for different time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, MDM2, and p21. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with the appropriate secondary antibody and visualize using a chemiluminescent substrate.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Menin-MLL Target Genes (For use with a true Menin-MLL inhibitor)
-
Cross-linking and Sonication: Treat MLL-rearranged cells with a menin-MLL inhibitor. Cross-link protein-DNA complexes with formaldehyde and sonicate to shear chromatin.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against menin or a relevant MLL fusion protein partner.
-
Washing and Elution: Wash the immune complexes to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific for the promoter regions of target genes like HOXA9 and MEIS1.
Visualizing the Pathways
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Long-term effects of (S,R,S)-MI-1061 treatment on cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the menin-MLL inhibitor, (S,R,S)-MI-1061.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent small molecule inhibitor that disrupts the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins. In leukemias with MLL rearrangements, the MLL fusion protein must bind to menin to activate the expression of key downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis. By binding to menin, this compound blocks this interaction, leading to the downregulation of these target genes, which in turn induces cellular differentiation and apoptosis in susceptible cancer cells.
Q2: Which cell lines are most sensitive to this compound treatment?
A2: Cell lines with chromosomal rearrangements of the MLL gene (also known as KMT2A) or mutations in the Nucleophosmin 1 (NPM1) gene are typically most sensitive to menin-MLL inhibitors. Examples of sensitive cell lines used in preclinical studies include MOLM-13 (MLL-AF9) and MV4;11 (MLL-AF4). Cell lines that lack these specific genetic alterations are generally not sensitive to this class of inhibitors.
Q3: What are the known long-term effects of continuous this compound treatment on cell lines?
A3: The most significant long-term effect observed with continuous exposure to menin-MLL inhibitors is the development of acquired resistance. This can occur through several mechanisms:
-
Mutations in the MEN1 Gene: Point mutations in the menin (MEN1) gene can arise, which alter the drug-binding pocket. These mutations can reduce the binding affinity of the inhibitor, rendering it less effective, while still permitting the interaction between menin and the MLL fusion protein.[1]
-
Activation of Alternative Pathways: Cancer cells can bypass their dependency on the menin-MLL axis by upregulating parallel signaling pathways. One such mechanism involves the aberrant activation of the MYC oncogene, which can sustain leukemogenic gene expression independently of menin-MLL signaling.[2][3]
Q4: Are there known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of the menin-MLL interaction, like many small molecule inhibitors, the potential for off-target effects exists, particularly at higher concentrations. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. If unexpected phenotypes are observed, it is recommended to validate the findings using a structurally different menin-MLL inhibitor or genetic approaches (e.g., siRNA/shRNA knockdown of MEN1) to confirm that the observed effect is on-target.
Troubleshooting Guides
Issue 1: Lower than expected potency (high IC50/GI50 value) in a cell viability assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the concentration of your stock solution using a spectrophotometer. Ensure that serial dilutions are performed accurately. Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | Confirm the genetic background of your cell line. Ensure it harbors an MLL rearrangement or NPM1 mutation, which are prerequisites for sensitivity to menin-MLL inhibitors. |
| Development of Resistance | If the cell line was previously sensitive, prolonged culturing in the presence of the inhibitor may have led to the selection of a resistant population. |
| Compound Instability | Ensure the compound is stored correctly (typically at -20°C or -80°C) and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution. |
| Assay-Specific Issues | Optimize cell seeding density and incubation time. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. |
Issue 2: Inconsistent results in gene expression analysis (qRT-PCR) of downstream targets.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | The downregulation of HOXA9 and MEIS1 expression can be time-dependent. Perform a time-course experiment (e.g., 2, 4, and 7 days) to determine the optimal treatment duration for observing maximal gene repression. |
| RNA Degradation | Use an RNA stabilization reagent and ensure a clean, RNase-free workflow during RNA extraction. Assess RNA integrity using a bioanalyzer or gel electrophoresis. |
| Poor Primer Efficiency | Validate your qRT-PCR primers to ensure they have high efficiency (90-110%) and specificity. Run a melt curve analysis to check for a single PCR product. |
| Incorrect Data Normalization | Use at least two stable housekeeping genes for normalization. Ensure that the expression of these housekeeping genes is not affected by the inhibitor treatment. |
Data Presentation
Table 1: In Vitro Activity of Menin-MLL Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | Genotype | Assay Type | GI50 / IC50 (nM) | Reference |
| MI-503 | MV4;11 | MLL-AF4 | MTT Assay | ~250 | |
| MI-503 | MOLM-13 | MLL-AF9 | MTT Assay | ~500 | |
| VTP50469 | MOLM13 | MLL-AF9 | Cell Proliferation | ~5 | |
| VTP50469 | RS4;11 | MLL-AF4 | Cell Proliferation | ~10 | |
| MI-1481 | MV4;11 | MLL-AF4 | MTT Assay | 150 | |
| MI-1481 | MOLM-13 | MLL-AF9 | MTT Assay | 230 |
Table 2: Effect of Menin-MLL Inhibitors on Downstream Target Gene Expression
| Inhibitor | Cell Line | Treatment Duration | Target Gene | Fold Change vs. Control | Reference |
| MI-503 | MLL-AF9 BMCs | 6 days | Hoxa9 | ~80% decrease | |
| MI-503 | MLL-AF9 BMCs | 6 days | Meis1 | ~80% decrease | |
| VTP50469 | MOLM13 | 7 days | MEIS1 | >2-fold decrease | |
| VTP50469 | MOLM13 | 7 days | PBX3 | >2-fold decrease | |
| MI-463 | MLL-AF9 BMCs | 6 days | Hoxa9 | ~70% decrease | |
| MI-463 | MLL-AF9 BMCs | 6 days | Meis1 | ~70% decrease |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the 50% growth inhibition (GI50) concentration of this compound.
-
Cell Seeding:
-
Culture MLL-rearranged leukemia cells (e.g., MOLM-13, MV4;11) to logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 7 days at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in the incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression to calculate the GI50 value.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for measuring the mRNA levels of HOXA9 and MEIS1.
-
Cell Treatment and RNA Isolation:
-
Seed and treat cells with this compound at the desired concentration and for the optimal duration (e.g., 7 days).
-
Harvest cells and isolate total RNA using an appropriate RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (HOXA9, MEIS1) and housekeeping genes (e.g., GAPDH, ACTB), and the diluted cDNA template.
-
Run the qPCR reaction on a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the this compound-treated group to the vehicle control group.
-
Visualizations
References
Technical Support Center: Minimizing Variability in Xenograft Studies with MLL1-WDR5 Inhibitors
Disclaimer: The compound "(S,R,S)-MI-1061" is predominantly identified in scientific literature as a potent and orally bioavailable inhibitor of the MDM2-p53 interaction[1][2][3][4]. In contrast, the compound "(S,R,S)-AHPC-Me" is described as a VHL ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs)[5]. There is no readily available scientific literature that identifies "this compound" or "(S,R,S)-AHPC-Me" as a direct inhibitor of the MLL1-WDR5 interaction.
This technical support guide will focus on providing best practices and troubleshooting advice for xenograft studies involving small molecule inhibitors of the MLL1-WDR5 protein-protein interaction, a critical therapeutic target in various cancers, including certain types of leukemia. The principles and protocols outlined here are broadly applicable to preclinical in vivo studies with various MLL1-WDR5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MLL1-WDR5 inhibitors?
A1: The Mixed Lineage Leukemia 1 (MLL1) protein is a histone methyltransferase that plays a crucial role in regulating gene expression. Its catalytic activity is dependent on its interaction with WD repeat-containing protein 5 (WDR5). MLL1-WDR5 inhibitors are small molecules designed to disrupt this protein-protein interaction. By doing so, they inhibit the histone methyltransferase activity of the MLL1 complex, leading to a downstream decrease in the expression of key oncogenes, such as HOXA9 and MEIS1, which are critical for the survival of certain cancer cells. This ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.
Q2: We are observing high variability in tumor growth rates between mice in the same treatment group. What are the potential causes and solutions?
A2: High inter-animal variability in tumor growth is a common challenge in xenograft studies. Several factors can contribute to this issue:
-
Animal-Related Factors: Differences in age, weight, sex, and overall health of the mice can impact tumor engraftment and growth.
-
Solution: Use a homogenous population of mice (e.g., same sex, tight age and weight range). Allow for an acclimatization period upon arrival at the facility before starting the experiment.
-
-
Cell Line Integrity and Passage Number: Genetic drift can occur in cell lines over multiple passages, leading to a heterogeneous population with varying growth characteristics.
-
Solution: Use cells from a consistent and low passage number. Regularly authenticate cell lines using methods like short tandem repeat (STR) profiling.
-
-
Tumor Implantation Technique: Inconsistent number of viable cells injected, or slight variations in the injection site can lead to different tumor take rates and growth kinetics.
-
Solution: Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before implantation. Standardize the injection procedure, including volume, needle size, and anatomical location.
-
-
Environmental Stress: Variations in housing conditions, diet, or handling can induce stress in animals, affecting tumor development.
-
Solution: Maintain consistent environmental conditions and handling procedures for all animals in the study.
-
Q3: Our MLL1-WDR5 inhibitor is showing inconsistent efficacy in our xenograft model. What could be the reason?
A3: Inconsistent drug efficacy can stem from several sources:
-
Drug Formulation and Administration: Improper formulation can lead to poor solubility, stability, and bioavailability. Inconsistent administration techniques can result in variable dosing.
-
Solution: Develop a robust and reproducible formulation. Prepare fresh drug solutions regularly and store them appropriately. Ensure all personnel are trained on the correct administration technique (e.g., oral gavage, intraperitoneal injection).
-
-
Suboptimal Dosing Regimen: The dose and frequency of administration may not be optimal for sustained target engagement.
-
Solution: Conduct a dose-response study to determine the optimal dose and schedule for your specific model.
-
-
Development of Drug Resistance: Tumors can develop resistance to therapy over time.
-
Solution: At the end of the study, consider harvesting tumors to analyze for potential resistance mechanisms.
-
-
Tumor Heterogeneity: The xenograft model itself may be heterogeneous, with subpopulations of cells that are less sensitive to the inhibitor.
-
Solution: Consider using patient-derived xenograft (PDX) models for a more clinically relevant system, though these can also present heterogeneity.
-
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in tumor volume within a group | Inconsistent number of viable cells implanted. | Ensure accurate cell counting and viability assessment before injection. Standardize cell suspension and injection volume. |
| Variation in injection technique. | Train all personnel on a standardized subcutaneous or orthotopic injection protocol. | |
| Animal health and stress levels. | Acclimatize animals properly and maintain consistent housing and handling. | |
| Inconsistent response to the MLL1-WDR5 inhibitor | Improper drug formulation or storage. | Prepare fresh formulations daily. Verify solubility and stability of the compound in the chosen vehicle. |
| Inaccurate dosing or administration. | Calibrate all dosing equipment. Ensure consistent administration technique and timing. | |
| Development of drug resistance. | At the end of the study, analyze tumors for changes in the MLL1-WDR5 pathway or activation of bypass signaling pathways. | |
| Unexpected toxicity or weight loss in treated animals | The dose is too high (exceeds the Maximum Tolerated Dose - MTD). | Perform a dose-range-finding study to determine the MTD in your specific mouse strain. |
| Off-target effects of the inhibitor. | Evaluate the specificity of your inhibitor. | |
| Animal health issues unrelated to the treatment. | Monitor animal health closely and consult with veterinary staff to rule out underlying health problems. |
Experimental Protocols
General Protocol for a Xenograft Study with an MLL1-WDR5 Inhibitor
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MV4-11 for MLL-rearranged leukemia) in the recommended medium.
-
Maintain cells in a logarithmic growth phase.
-
Regularly test for mycoplasma contamination.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG), typically 6-8 weeks old.
-
Allow for a one-week acclimatization period.
-
-
Tumor Implantation:
-
Harvest cells and resuspend in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.
-
Inject a specific number of viable cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the MLL1-WDR5 inhibitor formulation at the desired concentration in a suitable vehicle.
-
Administer the drug and vehicle control according to the predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach the maximum allowed size or after a predetermined treatment period.
-
At the endpoint, collect tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI).
-
Data Presentation
Table 1: Example Data Layout for Tumor Growth Inhibition Study
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at Endpoint (mm³) ± SEM | Mean Tumor Weight at Endpoint (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 125.5 ± 8.2 | 1540.3 ± 150.1 | 1.6 ± 0.2 | - | +5.2 ± 1.5 |
| MLL1-WDR5 Inhibitor (X mg/kg) | 10 | 128.1 ± 7.9 | 450.7 ± 95.6 | 0.5 ± 0.1 | 70.7 | -2.1 ± 2.0 |
| Positive Control | 10 | 126.8 ± 8.5 | 380.2 ± 88.3 | 0.4 ± 0.1 | 75.3 | -1.5 ± 1.8 |
Visualizations
Signaling Pathway Diagram
Caption: The MLL1-WDR5 signaling pathway and the mechanism of its inhibition.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for in vivo xenograft studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MI-1061 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Battle for p53 Activation: (S,R,S)-MI-1061 versus Nutlin-3a
A detailed comparison of two leading MDM2 inhibitors reveals significant differences in potency and cellular activity in the mission to reactivate the tumor suppressor p53. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of (S,R,S)-MI-1061 and Nutlin-3a, supported by experimental data and detailed protocols.
The tumor suppressor protein p53 plays a pivotal role in preventing cancer by controlling cell cycle arrest and apoptosis. In many cancers where p53 is not mutated, its function is often abrogated by its negative regulator, the E3 ubiquitin ligase MDM2. The development of small molecules that inhibit the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and trigger tumor cell death. Among these inhibitors, the spiro-oxindole-based compound this compound and the imidazoline-based compound Nutlin-3a have emerged as key research tools and potential therapeutic agents. This guide offers an objective comparison of their performance in p53 activation and apoptosis induction.
At a Glance: Key Performance Metrics
| Parameter | This compound | Nutlin-3a | Fold Difference (approx.) |
| Binding Affinity (Ki) | 0.16 nM[1] | 36 - 90 nM[1][2] | 225 - 563x more potent |
| Cell Growth Inhibition (IC50) | |||
| SJSA-1 (osteosarcoma) | 100 nM | Not directly compared | - |
| HCT-116 p53+/+ (colon) | 250 nM | 1 - 2 µM[1] | 4 - 8x more potent |
| MDA-MB-231 (breast) | Not directly compared | 22.13 µM[3] | - |
| MDA-MB-436 (breast) | Not directly compared | 27.69 µM | - |
| MDA-MB-468 (breast) | Not directly compared | 21.77 µM | - |
Mechanism of Action: Disrupting the p53-MDM2 Axis
Both this compound and Nutlin-3a function by binding to the p53-binding pocket on the MDM2 protein. This competitive inhibition prevents MDM2 from binding to p53, thereby rescuing p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation. The stabilized p53 can then accumulate in the nucleus, transactivate its target genes, and initiate downstream cellular responses, including cell cycle arrest and apoptosis.
Experimental Data: A Deeper Dive
Binding Affinity
Biochemical assays consistently demonstrate that this compound possesses a significantly higher binding affinity for MDM2 compared to Nutlin-3a. The reported Ki value for MI-1061 is 0.16 nM, while that for Nutlin-3a ranges from 36 nM to 90 nM. This suggests that MI-1061 is approximately 225 to 563 times more potent in directly inhibiting the p53-MDM2 interaction at a molecular level.
Cellular Potency: p53 Activation and Apoptosis Induction
While direct head-to-head comparisons in the same study are limited, available data indicates that the higher binding affinity of the MI-series of compounds translates to greater potency in cellular assays. For instance, in HCT-116 p53+/+ colon cancer cells, the IC50 for cell growth inhibition for MI-1061 is reported to be 250 nM, whereas for Nutlin-3a, it is in the range of 1-2 µM. This suggests that MI-1061 is roughly 4 to 8 times more potent in inhibiting the growth of these cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Nutlin-3a on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Nutlin-3a for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following treatment.
-
Cell Treatment: Treat cells with various concentrations of this compound or Nutlin-3a for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This technique is used to demonstrate the disruption of the p53-MDM2 interaction within the cell.
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against p53 or MDM2 overnight at 4°C.
-
Bead Binding: Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2 to assess the amount of co-precipitated protein.
Conclusion
The available data strongly suggests that this compound is a more potent inhibitor of the p53-MDM2 interaction than Nutlin-3a, both at the molecular and cellular level. Its significantly higher binding affinity translates to more effective inhibition of cancer cell growth at lower concentrations. While both compounds are valuable tools for studying the p53 pathway, the superior potency of this compound may offer a therapeutic advantage. Further head-to-head studies are warranted to comprehensively evaluate their efficacy and safety profiles in various cancer models. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising p53-activating agents.
References
A Head-to-Head Battle of Potency: (S,R,S)-MI-1061 vs. SAR405838 (MI-773) in MDM2 Inhibition
In the landscape of targeted cancer therapy, the inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising strategy to reactivate the tumor suppressor p53 in cancers where it remains wild-type. Two notable small molecule inhibitors that have demonstrated significant potential in this arena are (S,R,S)-MI-1061 and SAR405838 (also known as MI-773). This guide provides a comprehensive comparison of their potency, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative strengths.
Mechanism of Action: Restoring p53 Function
Both this compound and SAR405838 are potent and selective inhibitors of the MDM2 E3 ubiquitin ligase.[1][2] They function by binding to the p53-binding pocket on the MDM2 protein, thereby disrupting the MDM2-p53 interaction. This inhibition prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 is then able to accumulate in the nucleus, where it can transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition.[3]
References
- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Head-to-Head Battle for MDM2 Degradation: (S,R,S)-MI-1061 vs. MDM2 PROTACs
In the landscape of targeted cancer therapy, the E3 ubiquitin ligase MDM2 has emerged as a critical target due to its role as a primary negative regulator of the p53 tumor suppressor. Two distinct therapeutic strategies have been developed to counteract MDM2's oncogenic activity: direct inhibition of the MDM2-p53 interaction and targeted degradation of the MDM2 protein. This guide provides a detailed comparison of the efficacy of the potent MDM2 inhibitor, (S,R,S)-MI-1061, against the new class of MDM2-targeting Proteolysis Targeting Chimeras (PROTACs), with a focus on their ability to degrade MDM2.
Mechanism of Action: Inhibition vs. Degradation
This compound is a small molecule inhibitor that binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[1][2][3] This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3]
MDM2 PROTACs, on the other hand, are bifunctional molecules designed to eliminate the MDM2 protein entirely. One end of the PROTAC binds to MDM2, while the other end recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination of MDM2 and its subsequent degradation by the proteasome. This degradation not only stabilizes p53 but also removes the scaffold protein, potentially impacting other p53-independent functions of MDM2.
Quantitative Comparison of Efficacy
Experimental data consistently demonstrates the superior potency of MDM2 PROTACs, such as MD-224 (which is derived from MI-1061), in cellular assays compared to the inhibitor this compound.
| Parameter | This compound | MDM2 PROTAC (MD-224) | Reference(s) |
| Mechanism of Action | MDM2-p53 Interaction Inhibitor | MDM2 Protein Degrader | |
| MDM2 Binding Affinity (Ki) | 0.16 nM | Not applicable (degrader) | |
| MDM2 Inhibition (IC50) | 4.4 nM | Not applicable (degrader) | |
| Cellular IC50 (RS4;11 cells) | ~15-50 nM | 1.5 nM | |
| Cellular IC50 (MV4;11 cells) | ~50-100 nM | 4.4 nM | |
| MDM2 Degradation | No degradation; leads to MDM2 accumulation | Induces rapid degradation at <1 nM | |
| p53 Activation | Potent activation | >10-50 times more potent than MI-1061 |
In Vivo Efficacy
Preclinical studies in xenograft models have further highlighted the enhanced anti-tumor activity of MDM2 PROTACs over MDM2 inhibitors.
| Study Parameter | This compound | MDM2 PROTAC (MD-224) | Reference(s) |
| Xenograft Model | RS4;11 (human B-cell precursor leukemia) | RS4;11 (human B-cell precursor leukemia) | |
| Dosing Regimen | 100 mg/kg, oral, 5 days/week | 10-25 mg/kg, intravenous, 3 times/week or weekly | |
| Anti-tumor Activity | Tumor growth inhibition | Complete and durable tumor regression |
Experimental Protocols
Western Blotting for MDM2 and p53 Protein Levels
This protocol is a standard method to assess the levels of MDM2 and p53 proteins in cells following treatment with this compound or an MDM2 PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., RS4;11 or MV4;11) at a suitable density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound, MDM2 PROTAC, or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of MDM2 and p53 to the loading control.
-
For PROTACs, calculate the percentage of MDM2 degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for MDM2 PROTACs.
Caption: Experimental workflow for Western Blot analysis.
References
A Head-to-Head Showdown: (S,R,S)-MI-1061 Versus Clinical-Stage MDM2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data of (S,R,S)-MI-1061 and other notable clinical-stage MDM2 inhibitors. The information herein is compiled from publicly available literature and aims to facilitate a comprehensive evaluation of these promising cancer therapeutics.
The discovery of small molecules that disrupt the interaction between MDM2 and the p53 tumor suppressor protein has heralded a new era in targeted cancer therapy. By reactivating p53 in cancer cells with a wild-type TP53 gene, these inhibitors can induce cell cycle arrest, apoptosis, and tumor regression. This guide focuses on a head-to-head comparison of the preclinical compound this compound against prominent clinical-stage MDM2 inhibitors, including Navtemadlin (AMG-232/KRT-232), Milademetan, and Siremadlin.
Quantitative Comparison of MDM2 Inhibitor Activity
The following tables summarize key preclinical data for this compound and other clinical-stage MDM2 inhibitors. It is important to note that these data are compiled from different studies, and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: In Vitro Biochemical and Cellular Activity of MDM2 Inhibitors
| Compound | Target | Binding Affinity (Ki/IC50) | Cellular Potency (IC50) | Cell Line(s) | p53 Status | Reference(s) |
| This compound | MDM2 | Ki = 0.16 nM; IC50 = 4.4 nM | 100 nM | SJSA-1 (Osteosarcoma) | Wild-type | [1][2][3] |
| 250 nM | HCT-116 (Colon) | Wild-type | [3] | |||
| >10,000 nM | HCT-116 (Colon) | Null | [3] | |||
| Navtemadlin (AMG-232/KRT-232) | MDM2 | Kd = 0.045 nM; IC50 = 0.6 nM | 10 nM | HCT-116 (Colon) | Wild-type | |
| Milademetan | MDM2 | - | Potent antiproliferative activity | MDM2-amplified, TP53-WT cell lines | Wild-type | |
| Siremadlin (HDM201) | MDM2 | - | 146 ± 20 nM | Nalm-6 (ALL) | Wild-type | |
| 123 ± 22 nM | Nalm-6 (ALL) | Heterozygous KO | ||||
| Idasanutlin (RG7388) | MDM2 | - | Potent cell growth inhibition | - | Wild-type | |
| Nutlin-3a | MDM2 | IC50 = 90 nM | 1-2 µM | SJSA-1, HCT116, RKO | Wild-type |
Table 2: In Vivo Efficacy of MDM2 Inhibitors in Xenograft Models
| Compound | Mouse Model | Cell Line | Treatment Regimen | Key Outcomes | Reference(s) |
| This compound | Nude mice | SJSA-1 | 100 mg/kg, daily oral for 14 days | Significant tumor regression | |
| Navtemadlin (AMG-232/KRT-232) | - | Soft tissue sarcoma | - | - | |
| Milademetan | PDX model | Gastric adenocarcinoma (MDM2-amplified) | 25, 50, and 100 mg/kg daily | Dose-dependent tumor regressions | |
| Idasanutlin (RG7388) | Mouse xenograft | SJSA-1 | 25 mg/kg, oral | Tumor growth inhibition and regression | |
| Nutlin-3 | Xenograft model | SJSA-1 | 200 mg/kg, oral, twice daily | 90% tumor growth inhibition |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p53 signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of key experimental protocols used to characterize MDM2 inhibitors.
MDM2-p53 Binding Assay (Fluorescence Polarization)
This assay is used to determine the inhibitory concentration (IC50) of a compound against the MDM2-p53 interaction.
-
Principle: A fluorescently labeled p53-derived peptide is incubated with recombinant MDM2 protein. In the absence of an inhibitor, the large MDM2-peptide complex tumbles slowly in solution, resulting in high fluorescence polarization. An effective inhibitor will compete with the peptide for binding to MDM2, leading to a faster tumbling of the free peptide and a decrease in fluorescence polarization.
-
Protocol Outline:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the test compound, recombinant MDM2 protein, and the fluorescently labeled p53 peptide.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells (e.g., SJSA-1) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the MDM2 inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Xenograft Study
These studies evaluate the anti-tumor efficacy and tolerability of an MDM2 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the MDM2 inhibitor, and the effect on tumor growth and the overall health of the animal is monitored.
-
Protocol Outline:
-
Subcutaneously inject a suspension of human cancer cells (e.g., SJSA-1) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control (vehicle) groups.
-
Administer the MDM2 inhibitor (e.g., via oral gavage) according to a predetermined schedule and dose.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p53 pathway activation markers).
-
Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy.
-
Clinical Landscape and Concluding Remarks
Several MDM2 inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of this class of drugs. Navtemadlin, Milademetan, and Siremadlin are currently being investigated in various cancer types, with promising, albeit early, results. Common dose-limiting toxicities include hematological side effects such as thrombocytopenia and neutropenia, which are being managed with intermittent dosing schedules.
While this compound has shown potent preclinical activity, its clinical development status is not as advanced as the other inhibitors discussed in this guide. The preclinical data for this compound, particularly its high binding affinity and significant in vivo tumor regression, suggest it is a strong candidate for further investigation.
Direct, head-to-head clinical trials will be the ultimate determinant of the comparative efficacy and safety of these MDM2 inhibitors. As more data from ongoing and future studies become available, a clearer picture of the therapeutic landscape for this exciting class of anti-cancer agents will emerge.
References
- 1. pnas.org [pnas.org]
- 2. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating p53 Activation: A Comparative Guide to Western Blot and qPCR Analysis of p21
In the realm of cellular and molecular biology, particularly in cancer research and drug development, accurately assessing the activation of the tumor suppressor protein p53 is paramount. This guide provides a comparative analysis of two robust methodologies for validating p55 activation: Western blotting for total and phosphorylated p53, and quantitative Polymerase Chain Reaction (qPCR) for its key downstream target, p21 (also known as CDKN1A). This document is intended for researchers, scientists, and drug development professionals seeking to employ these techniques for reliable and reproducible results.
The tumor suppressor p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, p53 functions as a transcription factor, regulating the expression of a host of target genes that mediate cell cycle arrest, apoptosis, or senescence.[3][4] A primary and well-established transcriptional target of p53 is the cyclin-dependent kinase inhibitor p21.[1] The induction of p21 by p53 leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, allowing time for DNA repair. Therefore, measuring the upregulation of p21 serves as a reliable indirect readout of p53 transcriptional activity.
This guide will detail the experimental protocols for both Western blotting of p53 and qPCR analysis of p21, present mock quantitative data for comparison, and provide visual workflows to illustrate the underlying signaling pathway and experimental procedures.
The p53-p21 Signaling Pathway
Cellular stress signals, such as DNA damage, trigger the activation of upstream kinases like ATM and ATR. These kinases phosphorylate p53 at various residues, leading to its stabilization and accumulation in the nucleus. Activated p53 then binds to the promoter of the CDKN1A gene, initiating the transcription of p21 mRNA, which is subsequently translated into the p21 protein. The p21 protein then inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Experimental Workflow: A Comparative Overview
The validation of p53 activation through p21 analysis involves two distinct, yet complementary, experimental workflows. Western blotting provides a semi-quantitative measure of protein levels, allowing for the detection of total p53, its phosphorylated (active) forms, and the resulting p21 protein. In contrast, qPCR offers a highly sensitive and quantitative measurement of p21 mRNA expression, directly reflecting the transcriptional activity of p53.
References
The Critical Role of Inactive Enantiomers as Negative Controls: A Comparative Guide for Menin-MLL Inhibitors
In the rigorous landscape of drug discovery and molecular biology, the use of appropriate negative controls is paramount to validate on-target effects and eliminate confounding variables. For highly specific and potent molecules like menin-Mixed Lineage Leukemia (MLL) inhibitors, an inactive enantiomer serves as the ideal negative control. While the compound (S,R,S)-MI-1061 is documented as a potent inhibitor of the MDM2-p53 interaction, the broader "MI" series of compounds has been pivotal in the development of menin-MLL inhibitors. This guide will therefore focus on a representative menin-MLL inhibitor from this class and its corresponding inactive counterpart to illustrate the principles of using an inactive enantiomer as a negative control.
This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of how to employ and interpret data from experiments using an active compound and its stereoisomerically inactive control, ensuring the accurate attribution of biological effects to the specific inhibition of the menin-MLL interaction.
Comparative Analysis: Active vs. Inactive Compounds
The following table summarizes the quantitative data comparing a potent menin-MLL inhibitor, herein exemplified by a representative compound from the "MI" series (e.g., similar to MI-503), and its corresponding inactive enantiomer or a structurally similar but inactive compound used as a negative control (referred to as "Inactive Control").
| Parameter | Active Menin-MLL Inhibitor | Inactive Control | Rationale for Comparison |
| Binding Affinity (IC50) | ~15 nM | > 10,000 nM | Demonstrates the high affinity and specificity of the active compound for the menin-MLL interaction, which is absent in the inactive control. |
| Cell Growth Inhibition (GI50) in MLL-rearranged cells (e.g., MV4;11) | ~250-500 nM | > 20,000 nM | Highlights the on-target cytotoxic or cytostatic effect of the active inhibitor in cancer cells dependent on the menin-MLL interaction. |
| Cell Growth Inhibition (GI50) in non-MLL-rearranged cells (e.g., K562) | > 10,000 nM | > 20,000 nM | Confirms that the observed cell growth inhibition is specific to the MLL-rearranged context and not due to off-target toxicity. |
| Downregulation of MLL target genes (e.g., HOXA9, MEIS1) | Significant downregulation | No significant change | Provides mechanistic evidence that the active inhibitor disrupts the downstream signaling pathway of the menin-MLL complex. |
| Induction of Apoptosis | Dose-dependent increase | Minimal to no effect | Links the on-target inhibition to a functional cellular outcome relevant to cancer therapy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of the inhibitor to the menin-MLL complex.
-
Principle: The assay measures the disruption of the interaction between biotinylated MLL and GST-tagged menin. Binding of the inhibitor to menin prevents the FRET signal between a europium-labeled anti-GST antibody and streptavidin-allophycocyanin.
-
Protocol:
-
Recombinant GST-menin and biotinylated-MLL peptide are incubated in an assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Serial dilutions of the active inhibitor and the inactive control are added to the protein mixture.
-
The plate is incubated at room temperature for 1-2 hours.
-
TR-FRET reagents (europium-labeled anti-GST antibody and streptavidin-APC) are added.
-
After another incubation period (typically 1-4 hours), the FRET signal is read on a compatible plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitors on the proliferation of cancer cell lines.
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol:
-
MLL-rearranged (e.g., MV4;11, MOLM-13) and non-MLL-rearranged (e.g., K562, U937) cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the active inhibitor and the inactive control.
-
Plates are incubated for a specified period (e.g., 72 hours).
-
The viability reagent (e.g., MTT or CellTiter-Glo®) is added according to the manufacturer's instructions.
-
The signal (absorbance or luminescence) is measured using a plate reader.
-
GI50 values are determined from the dose-response curves.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to measure the change in the expression of MLL target genes.
-
Principle: Measures the amount of a specific mRNA transcript in a sample.
-
Protocol:
-
MLL-rearranged cells are treated with the active inhibitor or the inactive control at a concentration near the GI50 for a defined time (e.g., 24-48 hours).
-
Total RNA is extracted from the cells using a suitable kit.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows.
Caption: Signaling pathway of menin-MLL inhibition.
Caption: Workflow for validating a negative control.
Comparative Guide to the Effects of (S,R,S)-MI-1061 and Alternatives on the p53 Pathway
This guide provides a comprehensive comparison of the small molecule (S,R,S)-MI-1061 with other modulators of the p53 pathway, focusing on their mechanisms of action and effects on p53 signaling. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor of the MDM2-p53 interaction.[1][2] Its primary mechanism of action is to bind to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the stabilization and activation of p53 in cancer cells that retain wild-type p53, ultimately resulting in cell cycle arrest and apoptosis.[2][3][4]
While the primary effect of this compound is the direct reactivation of the p53 pathway through MDM2 inhibition, extensive searches for specific secondary or off-target effects on the p53 pathway, such as alterations in post-translational modifications or subcellular localization beyond what is expected from MDM2 inhibition, did not yield specific published experimental data. The current body of research predominantly focuses on the well-documented primary mechanism of action.
Comparative Analysis
This section compares this compound with other compounds that modulate the p53 pathway, including other MDM2 inhibitors and a proteolysis-targeting chimera (PROTAC) that induces MDM2 degradation.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound and its alternatives.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target(s) | Binding Affinity (Ki or Kd) | IC50 (Biochemical Assay) | Reference(s) |
| This compound | MDM2-p53 Interaction | 0.16 nM (Ki) | 4.4 nM | |
| MI-773 (SAR405838) | MDM2-p53 Interaction | 0.88 nM (Ki) | Not Reported | |
| RG7112 | MDM2-p53 Interaction | 11 nM (Kd) | 18 nM | |
| AMG-232 | MDM2-p53 Interaction | 0.045 nM (Kd) | 0.6 nM | |
| MD-224 | MDM2 (Degrader) | Not Applicable | Not Applicable |
Table 2: Cellular Activity in p53 Wild-Type Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (Cellular) | Reference(s) |
| This compound | SJSA-1 (Osteosarcoma) | Cell Viability | 100 nM | |
| HCT-116 (Colon) | Cell Viability | 250 nM | ||
| MI-773 (SAR405838) | Neuroblastoma Cell Lines | Cell Viability | Sub-micromolar range | |
| RG7112 | SJSA-1 (Osteosarcoma) | Cell Viability | ~0.4 µM | |
| HCT-116 (Colon) | Cell Viability | ~0.4 µM | ||
| AMG-232 | SJSA-1 (Osteosarcoma) | Cell Viability | 9.1 nM (EdU) | |
| HCT-116 (Colon) | Cell Viability | 10 nM (BrdU) | ||
| MD-224 | RS4;11 (Leukemia) | Cell Viability | 1.5 nM | |
| Various Leukemia Lines | Cell Viability | 4.4–33.1 nM |
Signaling Pathways and Mechanisms
The following diagrams illustrate the signaling pathways affected by these compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and its alternatives are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay measures the ability of a compound to disrupt the interaction between MDM2 and a fluorescently labeled p53 peptide.
-
Principle: A small, fluorescently labeled p53-derived peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, its tumbling slows, and polarization increases. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
-
Protocol Outline:
-
A fluorescently labeled p53 peptide is incubated with recombinant human MDM2 protein in an appropriate assay buffer.
-
Serial dilutions of the test compound (e.g., MI-1061) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration. The Ki can be subsequently calculated from the IC50.
-
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Protocol Outline:
-
Seed cells (e.g., SJSA-1, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the formazan product using a microplate reader at approximately 570 nm.
-
The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream targets.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol Outline:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This assay is used to verify that the compound disrupts the interaction between MDM2 and p53 within the cell.
-
Principle: An antibody specific to a "bait" protein (e.g., MDM2) is used to pull down the bait protein from a cell lysate. If a "prey" protein (e.g., p53) is interacting with the bait, it will be pulled down as well and can be detected by Western blotting.
-
Protocol Outline:
-
Treat cells with the test compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the lysate with an antibody against the bait protein (e.g., anti-MDM2).
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads and analyze the presence of the bait and prey proteins by Western blotting.
-
Experimental Workflows
The following diagrams illustrate typical experimental workflows for evaluating these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MI-773, a breaker of the MDM2/p53 axis, exhibits anticancer effects in neuroblastoma via downregulation of INSM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel MDM2 inhibitor SAR405838 (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MDM2 Inhibitor Side-Effect Profiles: A Guide for Drug Development Professionals
The inhibition of the Mouse Double Minute 2 (MDM2)-p53 interaction is a promising therapeutic strategy for cancers harboring a wild-type TP53 gene. By preventing MDM2-mediated degradation of p53, these inhibitors restore the tumor suppressor's functions, including cell cycle arrest and apoptosis.[1][2] However, this mechanism of action is not entirely tumor-specific. The reactivation of p53 in normal, rapidly dividing tissues leads to a characteristic set of "on-target" toxicities.[3][4] This guide provides a comparative analysis of the side-effect profiles of several leading MDM2 inhibitors in clinical development, supported by experimental data and methodologies, to inform researchers and drug development professionals.
The most common adverse events associated with MDM2 inhibitors are hematological and gastrointestinal toxicities.[3] These effects are considered a direct consequence of p53 activation in hematopoietic progenitor cells and the gastrointestinal epithelium. The primary dose-limiting toxicities (DLTs) are frequently cytopenias, particularly thrombocytopenia and neutropenia.
Signaling Pathway and Mechanism of On-Target Toxicity
MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation, effectively keeping its activity in check. In many cancers with wild-type p53, MDM2 is overexpressed, leading to functional inactivation of p53 and promoting cancer cell survival. MDM2 inhibitors are small molecules designed to fit into the hydrophobic pocket of MDM2, blocking its interaction with p53. This disruption liberates p53 from negative regulation, causing its accumulation and activation. Activated p53 then transcriptionally activates target genes like CDKN1A (p21), which induces cell cycle arrest, and PUMA and BAX, which trigger apoptosis. While this is the desired anti-tumor effect, the same process occurs in healthy, rapidly proliferating cells, such as those in the bone marrow and GI tract, leading to the characteristic side effects.
Data Presentation: Comparative Side-Effect Profiles
The following table summarizes the most frequently reported treatment-related adverse events (TRAEs) for several MDM2 inhibitors from their respective clinical trials. The data highlights the class-wide prevalence of hematological and gastrointestinal toxicities.
| Adverse Event | Navtemadlin (KRT-232) | Milademetan (RAIN-32) | Siremadlin (HDM201) | Alizapertib (APG-115) |
| Hematological | ||||
| Thrombocytopenia | 46% (Any Grade)37% (Grade 3/4) | 60.7% (Any Grade)29.0% (Grade 3/4) | Common, especially in hematologic malignancies | 26.3% (Any Grade)20.2% (Grade ≥3) |
| Neutropenia | 30% (Any Grade)25% (Grade 3/4) | Common (Grade 3/4 observed) | 28% (Grade ≥3, combo w/ Venetoclax) | 15.8% (Any Grade)14.2% (Grade ≥3) |
| Anemia | 36% (Any Grade)29% (Grade 3/4) | 50% (Any Grade)13.1% (Grade 3/4) | DLT observed (combo w/ Venetoclax) | 11.9% (Any Grade)8.3% (Grade ≥3) |
| Gastrointestinal | ||||
| Nausea | 42% (Any Grade)4% (Grade 3/4) | 72.2% (Any Grade) | Common | 47.4% (Any Grade) |
| Diarrhea | 41% (Any Grade)6% (Grade 3/4) | Common (Grade 3/4 observed) | Uncommon Grade ≥3 | 21.4% (Any Grade) |
| Vomiting | 25% (Any Grade)2% (Grade 3/4) | Common | N/A | 33.3% (Any Grade) |
| Other | ||||
| Fatigue | Common | 50% (Any Grade) | Common | 36.8% (Any Grade) |
| Decreased Appetite | N/A | 61.1% (Any Grade) | N/A | 21.1% (Any Grade) |
Note: Percentages are drawn from various clinical trials and patient populations, which may have different dosing schedules and disease types. Direct comparison should be made with caution. Data for Siremadlin is less specific in some public reports but follows the class trend.
To mitigate these predictable on-target toxicities, intermittent dosing schedules have been widely adopted. For example, Navtemadlin is often dosed for 7 consecutive days followed by a 21-day break in a 28-day cycle, allowing for hematological counts to recover. This strategy aims to widen the therapeutic window, balancing efficacy with manageable safety.
Experimental Protocols: Assessment of Side Effects in Clinical Trials
The characterization of the side-effect profile of an MDM2 inhibitor is a primary objective of Phase I clinical trials. The protocol for these studies involves careful dose escalation and monitoring to determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D).
Key Methodologies:
-
Dose-Limiting Toxicity (DLT) Definition: The DLT is a critical endpoint defined in the trial protocol. It specifies the severity and duration of an adverse event that is considered unacceptable and halts further dose escalation for a given cohort.
-
Example DLT Definition (based on a Milademetan trial): A DLT is defined as any ≥Grade 3 treatment-emergent adverse event (TEAE) occurring during the first 28-day cycle, not attributable to disease progression.
-
Hematological DLTs:
-
Grade 4 neutropenia lasting more than 7 days.
-
Grade 3 or higher febrile neutropenia.
-
Grade 4 thrombocytopenia, or Grade 3 thrombocytopenia lasting >7 days or associated with bleeding.
-
-
Non-Hematological DLTs:
-
Grade 3 or higher nausea, vomiting, or diarrhea despite maximal supportive care.
-
Any other Grade 3 or higher non-hematological toxicity deemed related to the study drug.
-
-
-
-
Safety Monitoring and Grading:
-
Adverse Event (AE) Monitoring: Patients are monitored continuously for AEs through physical examinations, laboratory tests (complete blood counts, chemistry panels), and patient-reported outcomes.
-
CTCAE Grading: All AEs are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system (Grade 1-5) allows for objective and consistent reporting of toxicities across clinical trials.
-
Laboratory Assessments: Complete blood counts with differentials are performed frequently (e.g., weekly or bi-weekly) during the initial cycles to closely monitor for cytopenias.
-
The workflow for a typical Phase I trial dose-escalation study is designed to systematically evaluate safety and establish a tolerable dose for further investigation.
Conclusion
MDM2 inhibitors as a class exhibit a predictable and manageable side-effect profile dominated by on-target hematological and gastrointestinal toxicities. Thrombocytopenia, neutropenia, and nausea are the most consistently reported adverse events across different agents in development. Understanding the mechanism of these on-target effects is crucial for clinical development. Strategies such as intermittent dosing have proven pivotal in mitigating toxicities while maintaining therapeutic activity. The detailed protocols for safety and toxicity monitoring used in early-phase clinical trials are essential for defining the MTD and establishing a safe and effective dose for future studies. This comparative guide provides a foundational understanding for researchers to anticipate, manage, and contextualize the side effects inherent to this promising class of targeted cancer therapies.
References
A Comparative Guide to the Therapeutic Windows of (S,R,S)-MI-1061 and Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of the MDM2 inhibitor (S,R,S)-MI-1061 against two prominent menin-MLL inhibitors, revumenib and ziftomenib. While operating through distinct mechanisms, all three compounds represent targeted therapeutic strategies in oncology, particularly in hematological malignancies. This document aims to provide an objective comparison of their performance based on available preclinical and clinical data, alongside detailed experimental protocols to support further research.
Introduction to the Compounds and Their Mechanisms of Action
This compound is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. In many cancers with wild-type p53, the MDM2 protein is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By blocking this interaction, this compound aims to reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
Revumenib (SNDX-5613) and Ziftomenib (KO-539) are inhibitors of the menin-MLL protein-protein interaction. This interaction is crucial for the leukemogenic activity of MLL fusion proteins in acute leukemias with MLL rearrangements or NPM1 mutations. By disrupting the menin-MLL interaction, these inhibitors aim to reverse the oncogenic gene expression program, leading to differentiation and apoptosis of leukemia cells.
Data Presentation: A Comparative Look at Therapeutic Windows
The following tables summarize the available quantitative data for this compound, revumenib, and ziftomenib, providing insights into their respective therapeutic windows. It is important to note that direct head-to-head preclinical studies are limited due to the different mechanisms of action.
Table 1: Preclinical Activity of this compound and Menin-MLL Inhibitors
| Compound | Target | Assay Type | Cell Line(s) | IC50/GI50 | Reference |
| This compound | MDM2-p53 | Cell Growth Inhibition | SJSA-1 (osteosarcoma) | IC50: ~60 nM | [1] |
| Cell Growth Inhibition | RS4;11 (acute leukemia) | IC50: ~38 nM | [2] | ||
| Ziftomenib | Menin-MLL | Cell Viability | MOLM13, MV411, OCI-AML2 (MLL-r AML) | IC50: <25 nM | [3] |
| Cell Viability | OCI-AML3 (NPM1mut AML) | IC50: <25 nM | [3] | ||
| MI-503 (Menin-MLL Inhibitor) | Menin-MLL | Proliferation Assay | HepG2 (liver cancer) | Dose-dependent inhibition | [4] |
Note: GI50 data for this compound was not explicitly available in the searched literature. IC50 values are presented as a measure of potency.
Table 2: Clinical Efficacy and Safety of Revumenib and Ziftomenib
| Compound | Indication | Clinical Trial | Key Efficacy Results | Key Adverse Events | Reference |
| Revumenib | Relapsed/Refractory KMT2A-rearranged or NPM1-mutant Acute Leukemia | AUGMENT-101 (Phase 1/2) | CR + CRh rate: 23% in KMT2Ar; 23.4% in NPM1-mutant AML. ORR: 63.2% in KMT2Ar; 47% in NPM1-mutant AML. | Differentiation syndrome, QTc prolongation, febrile neutropenia. | |
| Ziftomenib | Relapsed/Refractory NPM1-mutant Acute Myeloid Leukemia | KOMET-001 (Phase 1/2) | CR/CRh rate: 22%. ORR: 33%. Median OS: 6.6 months. | Differentiation syndrome, febrile neutropenia, anemia, thrombocytopenia. |
CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; ORR: Overall Response Rate; OS: Overall Survival.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and the menin-MLL inhibitors.
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Menin-MLL signaling pathway and the inhibitory action of revumenib and ziftomenib.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of MDM2 and menin-MLL inhibitors.
I. In Vitro Assays for MDM2 Inhibitors
A. Cell Viability Assay (MTT/WST-1 Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., SJSA-1, RS4;11) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
B. Western Blot for p53 Pathway Activation
-
Cell Treatment: Treat cells with this compound at various concentrations for different time points (e.g., 4, 8, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
II. In Vitro Assays for Menin-MLL Inhibitors
A. Competitive Binding Assay (Fluorescence Polarization)
-
Reagents: Prepare a reaction buffer containing a fluorescently labeled MLL-derived peptide and recombinant menin protein.
-
Compound Addition: Add serial dilutions of the menin-MLL inhibitor (revumenib or ziftomenib) to the wells of a microplate.
-
Reaction Initiation: Add the menin/fluorescent peptide mixture to the wells.
-
Measurement: Measure the fluorescence polarization after a short incubation period.
-
Data Analysis: Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.
B. Cell Growth Inhibition Assay (GI50)
-
Cell Seeding: Seed MLL-rearranged or NPM1-mutant leukemia cell lines (e.g., MOLM-13, MV-4-11) in 96-well plates.
-
Compound Treatment: Treat cells with a range of concentrations of the menin-MLL inhibitor for 72-96 hours.
-
Viability Assessment: Determine cell viability using a reagent such as CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) from the dose-response curve.
III. In Vivo Efficacy and Toxicity Studies
A. Xenograft Tumor Models
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., RS4;11 for leukemia models) into immunocompromised mice.
-
Treatment Administration: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer the compound (e.g., this compound orally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Toxicity Monitoring: Monitor animal body weight and overall health status throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
B. Pharmacodynamic (PD) Analysis
-
Tissue Collection: Collect tumor and/or normal tissues from treated and control animals at various time points after dosing.
-
Biomarker Analysis: Analyze the tissues for target engagement and downstream pathway modulation. For MDM2 inhibitors, this would involve measuring levels of p53, MDM2, and p21. For menin-MLL inhibitors, this would involve assessing the expression of target genes like HOXA9 and MEIS1.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for the preclinical evaluation of a novel therapeutic compound.
Caption: A general experimental workflow for preclinical drug evaluation.
Conclusion
This guide provides a comparative overview of the MDM2 inhibitor this compound and the menin-MLL inhibitors revumenib and ziftomenib. While they target distinct oncogenic pathways, all three compounds demonstrate the potential of targeted therapies. The provided data and protocols serve as a resource for researchers to further investigate and compare these and other novel therapeutic agents. The distinct mechanisms of action underscore the importance of patient selection based on the underlying genetic drivers of their malignancy to maximize the therapeutic benefit of these targeted agents.
References
- 1. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling (S,R,S)-MI-1061
Essential Safety and Handling Guide for (S,R,S)-MI-1061
This compound is a potent and selective MDM2 inhibitor intended for research use only.) [1] As such, it requires careful handling to ensure the safety of laboratory personnel and prevent exposure. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its mechanism of action as a potent MDM2 inhibitor that activates p53 and induces apoptosis suggests it should be treated as a potentially hazardous substance.[1] Standard laboratory procedures for handling potent, biologically active small molecules should be strictly followed. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards. | To protect against accidental splashes or aerosol inhalation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Double gloving is recommended when handling stock solutions. |
| Body Protection | A lab coat or disposable gown. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder outside of a certified chemical fume hood or for spill cleanup. | To prevent inhalation of fine particles. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is critical to maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The supplier recommends storing the solid form of MI-1061 at -20°C for up to 2 years.
Handling Procedures:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the creation of dust or aerosols.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound. Clean all equipment thoroughly after use.
-
When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. This compound is soluble in DMSO.
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a solid spill, gently cover with an absorbent material to avoid raising dust, and then carefully scoop it into a labeled waste container.
-
For a liquid spill, absorb with an inert material and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface with an appropriate cleaning agent.
Disposal Plan:
-
Dispose of all waste, including empty vials, contaminated PPE, and spill cleanup materials, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow and Safety
The following diagrams illustrate the logical flow of handling this compound in a research setting, emphasizing safety at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
